Cbr1-IN-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H11ClN2O3 |
|---|---|
Molecular Weight |
314.72 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-8-hydroxy-2-iminochromene-3-carboxamide |
InChI |
InChI=1S/C16H11ClN2O3/c17-11-5-1-2-6-12(11)19-16(21)10-8-9-4-3-7-13(20)14(9)22-15(10)18/h1-8,18,20H,(H,19,21) |
InChI Key |
LMSWVJGSEXBYNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC3=C(C(=CC=C3)O)OC2=N)Cl |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Inhibition of Carbonyl Reductase 1 (CBR1)
Disclaimer: As of the latest available data, "Cbr1-IN-3" is not a publicly documented or recognized specific inhibitor of Carbonyl Reductase 1 (CBR1). Therefore, this guide will provide a comprehensive overview of the mechanism of action of CBR1 and the general principles and methodologies for the development and characterization of CBR1 inhibitors, which would be applicable to any potential candidate inhibitor.
Introduction to Carbonyl Reductase 1 (CBR1)
Carbonyl reductase 1 (CBR1) is a cytosolic, monomeric, and NADPH-dependent enzyme belonging to the short-chain dehydrogenase/reductase (SDR) superfamily.[1][2] It is widely expressed in various human tissues, including the liver, lungs, kidneys, and brain.[3] CBR1 plays a significant role in the metabolism of a wide range of endogenous and xenobiotic carbonyl compounds, including prostaglandins, steroids, and various drugs.[4][5] The enzyme typically catalyzes the reduction of ketones and aldehydes to their corresponding alcohols.
Mechanism of Action and Therapeutic Rationale for CBR1 Inhibition
CBR1 is implicated in several physiological and pathophysiological processes, making it a potential therapeutic target. A key function of CBR1 is its role in the metabolism of prostaglandins, such as prostaglandin E2, which are involved in inflammation and cancer progression. By reducing the 9-keto group of prostaglandins, CBR1 can modulate their biological activity.
Furthermore, CBR1 is involved in the metabolic activation or detoxification of numerous xenobiotics, including anticancer drugs like doxorubicin and daunorubicin. The reduction of these anthracyclines by CBR1 can lead to the formation of less active and more cardiotoxic metabolites, suggesting that CBR1 inhibition could enhance their therapeutic efficacy and reduce side effects.
Recent studies have also highlighted the role of CBR1 in glucocorticoid metabolism. CBR1 converts corticosterone to 20β-dihydrocorticosterone, a molecule that can activate both glucocorticoid and mineralocorticoid receptors, thereby influencing glucose homeostasis. This positions CBR1 as a potential target for metabolic disorders. The induction of CBR1 by components of cigarette smoke, such as benzo[a]pyrene, also suggests its involvement in the cellular response to environmental toxins.
Quantitative Analysis of CBR1 Inhibition
The potency and efficacy of a CBR1 inhibitor are determined by quantifying its ability to reduce the enzymatic activity of CBR1. Key parameters include the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following table illustrates how such data would be presented for a hypothetical CBR1 inhibitor.
| Parameter | Description | Value (Hypothetical) |
| IC50 | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. | 150 nM |
| Ki | The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. | 75 nM |
| Mode of Inhibition | The mechanism by which the inhibitor binds to the enzyme (e.g., competitive, non-competitive, uncompetitive). | Competitive |
Experimental Protocols
In Vitro CBR1 Inhibition Assay
This protocol outlines a typical in vitro assay to determine the inhibitory potential of a compound against human CBR1.
1. Materials and Reagents:
-
Recombinant human CBR1 enzyme
-
NADPH (cofactor)
-
Substrate (e.g., menadione or a specific drug substrate)
-
Test inhibitor compound
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
2. Assay Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, recombinant CBR1 enzyme, and varying concentrations of the test inhibitor. Include a control with no inhibitor.
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate and NADPH.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the reaction velocities against the inhibitor concentrations and fit the data to a suitable model to determine the IC50 value.
Signaling Pathways and Experimental Workflows
CBR1 Signaling and Metabolic Pathways
The following diagram illustrates the central role of CBR1 in various metabolic and signaling pathways.
Caption: CBR1 metabolizes xenobiotics and endogenous compounds, influencing various cellular outcomes.
Workflow for CBR1 Inhibitor Characterization
The diagram below outlines a typical workflow for the identification and characterization of novel CBR1 inhibitors.
Caption: A streamlined workflow for the discovery and development of CBR1 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. CBR1 and CBR3 pharmacogenetics and their influence on doxorubicin disposition in Asian breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CBR1 - Wikipedia [en.wikipedia.org]
- 4. The role of carbonyl reductase 1 in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unveiling Cbr1-IN-3: A Technical Guide to a Potent Carbonyl Reductase 1 Inhibitor
For the attention of Researchers, Scientists, and Drug Development Professionals.
Disclaimer: Publicly available scientific literature does not contain a compound formally designated as "Cbr1-IN-3." This identifier is utilized by commercial suppliers to denote the compound 8-hydroxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide , which is also referenced in research literature as compound 13h . This guide provides a comprehensive overview of the discovery, synthesis, and characterization of this potent and selective Carbonyl Reductase 1 (CBR1) inhibitor.
Introduction: The Significance of Carbonyl Reductase 1 Inhibition
Carbonyl Reductase 1 (CBR1) is a cytosolic, NADPH-dependent enzyme belonging to the short-chain dehydrogenase/reductase (SDR) superfamily. It plays a crucial role in the metabolism of a broad spectrum of endogenous and exogenous carbonyl-containing compounds. Of particular clinical relevance is its involvement in the metabolic transformation of anthracycline chemotherapeutics, such as doxorubicin and daunorubicin. The reduction of these potent anticancer agents by CBR1 yields alcohol metabolites that exhibit diminished antitumor activity and are implicated in the dose-limiting cardiotoxicity associated with these drugs. Therefore, the development of potent and selective CBR1 inhibitors represents a promising therapeutic strategy to enhance the efficacy and improve the safety profile of anthracycline-based chemotherapy.
Discovery of this compound (Compound 13h)
The discovery of this compound (compound 13h) stemmed from a focused medicinal chemistry campaign to identify novel and selective inhibitors of human CBR1. The starting point for this effort was a lead compound, (Z)-2-(4-methoxyphenylimino)-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide, which had been previously identified as a potent inhibitor of aldo-keto reductases (AKRs) 1B10 and 1B1. Through systematic structure-activity relationship (SAR) studies, a series of des-methoxyphenyl derivatives were synthesized.
This exploration led to the identification of the 8-hydroxy-2-iminochromene scaffold as a promising pharmacophore for CBR1 inhibition. Subsequent optimization of the carboxamide substituent, involving the replacement of the pyridinyl moiety with a variety of substituted phenyl rings, culminated in the identification of compound 13h , bearing a 2-chlorophenyl group. This derivative demonstrated superior potency and selectivity for CBR1 compared to other compounds in the series.
Synthesis of this compound (Compound 13h)
The chemical synthesis of 8-hydroxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide (13h) is accomplished through a two-step synthetic sequence.
Caption: Synthetic pathway for this compound (compound 13h).
Experimental Protocols for Synthesis
Step 1: Synthesis of 2-Cyano-N-(2-chlorophenyl)acetamide: To a solution of 2-chloroaniline and cyanoacetic acid in a suitable aprotic solvent such as dichloromethane (DCM), a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is added. The reaction mixture is stirred at ambient temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). The crude product is then purified, typically by column chromatography on silica gel or by recrystallization, to yield the desired N-aryl-2-cyanoacetamide intermediate.
Step 2: Synthesis of 8-hydroxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide (13h): An equimolar mixture of 2,3-dihydroxybenzaldehyde and 2-cyano-N-(2-chlorophenyl)acetamide is dissolved in an alcoholic solvent, such as ethanol. A catalytic amount of a basic catalyst, for instance, piperidine, is added to the solution. The reaction mixture is heated to reflux and maintained at this temperature for several hours. Upon cooling, the solid product precipitates from the solution. The precipitate is collected by vacuum filtration, washed with a cold solvent, and can be further purified by recrystallization to afford the final product, compound 13h .
Inhibitory Profile: Potency and Selectivity
The inhibitory activity of this compound (compound 13h) has been rigorously assessed, revealing its high potency and selectivity for CBR1.
Table 1: Inhibitory Potency of this compound against Human CBR1
| Parameter | Value |
| IC | 0.034 µM[1] |
| K | 15 nM |
| Mechanism of Inhibition | Competitive |
Table 2: Selectivity of this compound against Related Enzymes
| Enzyme Target | Inhibitory Activity (IC |
| CBR3 | > 10 µM |
| AKR1B1 | > 10 µM |
| AKR1B10 | > 10 µM |
| AKR1C1 | > 10 µM |
| AKR1C2 | > 10 µM |
| AKR1C4 | > 10 µM |
| DHRS4 | > 10 µM |
| DXCR | > 10 µM |
Key Experimental Methodologies
In Vitro CBR1 Inhibition Assay
The inhibitory effect of this compound on the enzymatic activity of human CBR1 is quantified using a spectrophotometric assay that measures the rate of NADPH oxidation.
Caption: Workflow for the CBR1 enzymatic inhibition assay.
Detailed Protocol:
-
Reagents: All assays are performed using purified, recombinant human CBR1. Stock solutions of NADPH, the substrate (e.g., menadione), and the test inhibitor (this compound) are prepared in an appropriate buffer (e.g., 100 mM potassium phosphate, pH 7.0).
-
Assay Procedure: The assay is conducted in a 96-well microplate format. In each well, the reaction mixture, consisting of the buffer, NADPH, and varying concentrations of this compound, is added.
-
Pre-incubation: The plate is pre-incubated at 37°C for 5 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Data Acquisition: The oxidation of NADPH is monitored by measuring the decrease in absorbance at a wavelength of 340 nm over a period of 10 minutes using a microplate reader.
-
Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance versus time plot. The percentage of inhibition for each inhibitor concentration is determined relative to a control reaction without the inhibitor. The IC
50value is then calculated by fitting the dose-response data to a suitable sigmoidal model.
Molecular Mechanism of Action
This compound functions as a competitive inhibitor of CBR1, indicating that it binds reversibly to the enzyme's active site, thereby preventing the binding of the natural substrate. The high affinity of compound 13h for CBR1 is attributed to specific molecular interactions with key amino acid residues within the substrate-binding pocket, including Ser139, Met141, Tyr193, and Trp229, as suggested by molecular docking studies and confirmed by site-directed mutagenesis experiments.
Contextual Role in Metabolic Pathways
The inhibition of CBR1 by this compound has significant implications for the metabolic pathways of various xenobiotics, most notably the anthracycline anticancer drugs.
Caption: Inhibition of Anthracycline Metabolism by this compound.
The blockade of this metabolic conversion by this compound can lead to two therapeutically advantageous outcomes:
-
Enhanced Chemotherapeutic Efficacy: By preventing the metabolic inactivation of the parent anthracycline, the inhibitor can lead to sustained intracellular concentrations of the active drug, potentially augmenting its cytotoxic effect on tumor cells.
-
Cardioprotection: A reduction in the formation of cardiotoxic alcohol metabolites can ameliorate the cardiac damage associated with anthracycline therapy, a major factor limiting their clinical utility.
Conclusion and Future Directions
This compound (8-hydroxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide) has been identified as a highly potent and selective competitive inhibitor of human Carbonyl Reductase 1. Its well-defined synthesis, robust in vitro characterization, and clear mechanism of action make it an invaluable pharmacological tool for investigating the diverse biological functions of CBR1. Moreover, its potential to modulate the metabolism of clinically important drugs underscores its promise as a lead compound for the development of novel adjuvant therapies aimed at improving the therapeutic index of current cancer treatments. Further preclinical and clinical evaluation of this compound and its analogs is warranted to translate these promising findings into tangible clinical benefits.
References
Cbr1-IN-3 as a selective CBR1 inhibitor
An In-Depth Technical Guide to Cbr1-IN-3 as a Selective CBR1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Carbonyl reductase 1 (CBR1) is a critical enzyme in human metabolism, responsible for the reduction of a wide array of endogenous and xenobiotic carbonyl compounds.[1][2][3] A key substrate of clinical significance is the anthracycline antibiotic doxorubicin, a potent and widely used chemotherapeutic agent.[4][5] However, the therapeutic utility of doxorubicin is severely limited by its dose-dependent cardiotoxicity. This cardiotoxicity is largely attributed to its metabolite, doxorubicinol, which is produced via the NADPH-dependent reduction of doxorubicin by CBR1. Doxorubicinol is a less potent anticancer agent but exhibits significantly greater cardiotoxic effects.
This has led to a therapeutic strategy focused on the selective inhibition of CBR1 to block the conversion of doxorubicin to doxorubicinol. Such an approach aims to simultaneously enhance the efficacy of doxorubicin in cancer cells and mitigate its dangerous cardiac side effects. This compound has been identified as a potent inhibitor of CBR1, with an IC50 value of 0.034 µM, making it a valuable tool for research and a potential candidate for co-therapeutic development. This document provides a comprehensive technical overview of this compound, including its inhibitory profile, the relevant metabolic pathways, and detailed experimental protocols for its evaluation.
The Role of CBR1 in Doxorubicin Metabolism
CBR1 is a monomeric, cytosolic enzyme belonging to the short-chain dehydrogenases/reductases (SDR) family. It utilizes NADPH as a cofactor to reduce various carbonyl-containing compounds, including prostaglandins, quinones, and clinically relevant drugs. In the context of oncology, CBR1's most significant action is the metabolic transformation of anthracyclines.
The conversion of doxorubicin to doxorubicinol by CBR1 is a pivotal event that dictates the drug's therapeutic index. Studies have shown that overexpression of CBR1 in breast cancer cells confers chemotherapeutic resistance to doxorubicin. Conversely, genetic or pharmacological inhibition of CBR1 enhances the anticancer effects of doxorubicin. Furthermore, animal models have demonstrated that CBR1 inhibition successfully decreases doxorubicin-induced cardiotoxicity. This establishes CBR1 as a high-value therapeutic target for improving the safety and efficacy of anthracycline-based chemotherapy.
Quantitative Data: Inhibitory Potency
This compound is a highly potent inhibitor of Carbonyl Reductase 1. Its inhibitory activity, as measured by the half-maximal inhibitory concentration (IC50), demonstrates significant potency compared to other known inhibitors of the enzyme. The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50% under specific assay conditions.
Table 1: IC50 Values of Selected CBR1 Inhibitors
| Compound | IC50 (µM) | Reference |
| This compound | 0.034 | **** |
| Cbr1-IN-4 | 0.09 | |
| Cbr1-IN-5 | 0.1 | |
| (8S)-Methyl zearalenone | 0.21 | |
| Hydroxy-PP-Me | 0.759 | |
| YF-Mo1 | 1.1 | |
| CBR1-IN-7 | 8.0 | |
| Rutin (on CBR1 V88) | 54.0 | |
| Rutin (on CBR1 I88) | 15.0 | |
| ASP9521 | 44.0 |
Note: IC50 values can vary based on assay conditions, substrates, and enzyme variants. Data is presented for comparative purposes.
Experimental Protocols
Evaluating the efficacy and selectivity of a CBR1 inhibitor like this compound involves a series of in vitro and cell-based assays.
In Vitro Human Recombinant CBR1 Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified CBR1.
Objective: To determine the IC50 value of this compound against human recombinant CBR1.
Materials:
-
Human Recombinant CBR1 (expressed and purified from E. coli)
-
Substrate: Menadione (or other suitable CBR1 substrate)
-
Cofactor: NADPH
-
Inhibitor: this compound dissolved in DMSO
-
Assay Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Methodology:
-
Preparation: Prepare stock solutions of this compound at various concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
Pre-incubation: In each well of the 96-well plate, add the assay buffer, human recombinant CBR1 (e.g., final concentration 0.5 µM), the substrate menadione (e.g., 120 µM), and varying concentrations of this compound (or vehicle control - DMSO).
-
Incubate the mixture for a set period (e.g., 5 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding NADPH to a final concentration of 200 µM.
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., for 10 minutes). The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.
-
Data Analysis: Calculate the initial reaction velocity (rate) for each inhibitor concentration from the linear phase of the absorbance curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., four-parameter logistic equation) using non-linear regression analysis.
Cell-Based Doxorubicin Sensitization Assay
This assay evaluates the ability of this compound to enhance the cytotoxic effects of doxorubicin in cancer cells that express CBR1.
Objective: To assess if this compound can sensitize breast cancer cells (e.g., MDA-MB-231, MCF-7) to doxorubicin treatment.
Materials:
-
Human breast cancer cell line expressing CBR1
-
Cell culture medium and supplements (e.g., DMEM, FBS)
-
Doxorubicin
-
This compound
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Methodology:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a matrix of concentrations of doxorubicin and a fixed, non-toxic concentration of this compound. Include controls for untreated cells, cells treated with doxorubicin alone, and cells treated with this compound alone.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) in a 37°C, 5% CO₂ incubator.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure the signal (e.g., absorbance for MTT, luminescence for CellTiter-Glo®) using a microplate reader.
-
Data Analysis: Normalize the viability data to the untreated control cells. Compare the IC50 of doxorubicin in the presence and absence of this compound. A significant decrease in the doxorubicin IC50 in the presence of the inhibitor indicates chemosensitization.
Therapeutic Rationale and Future Directions
The core therapeutic hypothesis for using a CBR1 inhibitor is based on a dual-pronged benefit: enhancing the desired anti-tumor activity of a drug while simultaneously reducing its harmful, off-target toxicity.
-
Increased Chemotherapeutic Efficacy: By preventing the conversion of doxorubicin to the less potent doxorubicinol within cancer cells, CBR1 inhibition effectively increases the intracellular concentration and residence time of the more active parent drug. This can help overcome CBR1-mediated drug resistance.
-
Cardioprotection: The primary driver for developing CBR1 inhibitors is the prevention of doxorubicin-induced cardiotoxicity. By blocking the formation of the highly cardiotoxic doxorubicinol metabolite in cardiac tissue, an inhibitor like this compound could significantly improve the safety profile of anthracycline therapy, potentially allowing for higher effective doses or longer treatment durations.
The development of potent and selective CBR1 inhibitors like this compound represents a promising strategy in oncology. Future research should focus on comprehensive pharmacokinetic and pharmacodynamic profiling, in vivo efficacy and safety studies in relevant animal models, and the identification of biomarkers to select patient populations most likely to benefit from this combination therapy.
References
- 1. uniprot.org [uniprot.org]
- 2. CBR1 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. CBR1 and CBR3 pharmacogenetics and their influence on doxorubicin disposition in Asian breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Carbonyl Reductase 1 Safely Improves the Efficacy of Doxorubicin in Breast Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Inhibition of Carbonyl Reductase 1 (CBR1) by 8-Prenylnaringenin
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for "Cbr1-IN-3" did not yield any publicly available information. Therefore, this guide focuses on a well-documented and potent inhibitor of Carbonyl Reductase 1, 8-Prenylnaringenin (8-PN) , to provide a relevant and data-rich technical overview.
Introduction to Carbonyl Reductase 1 (CBR1)
Carbonyl reductase 1 (CBR1) is a cytosolic, NADPH-dependent oxidoreductase belonging to the short-chain dehydrogenases/reductases (SDR) family. It exhibits broad substrate specificity, metabolizing a wide array of endogenous and xenobiotic carbonyl compounds, including ketones, aldehydes, quinones, and prostaglandins[1][2][3]. CBR1 is ubiquitously expressed in human tissues, with particularly high levels in the liver, kidney, and intestine[1].
The enzyme plays a significant role in the phase I metabolism of numerous clinically important drugs. For instance, it catalyzes the reduction of anthracycline chemotherapeutics like doxorubicin and daunorubicin to their less potent but more cardiotoxic alcohol metabolites[3]. This metabolic activity makes CBR1 a target of interest in drug development to modulate drug efficacy and mitigate adverse effects.
8-Prenylnaringenin: A Potent CBR1 Inhibitor
8-Prenylnaringenin (8-PN) is a prenylated flavonoid found in hops (Humulus lupulus). It is recognized as one of the most potent phytoestrogens. Recent studies have identified 8-PN as a highly effective inhibitor of human CBR1. Its ability to modulate CBR1 activity suggests potential applications in chemosensitization and altering the metabolism of CBR1 substrate drugs.
Quantitative Data: Inhibitory Potency of 8-Prenylnaringenin
The inhibitory activity of 8-Prenylnaringenin against human CBR1 has been quantified using various substrates and assay systems. The data highlights its potent and substrate-dependent inhibition.
| Inhibitor | Enzyme Source | Substrate | Parameter | Value | Reference |
| 8-Prenylnaringenin | Recombinant human CBR1 | 2,3-hexanedione | Ki(app) | 180 ± 20 nM | |
| 8-Prenylnaringenin | Recombinant human CBR1 | Daunorubicin | IC50 | 11 - 20 µM | |
| 8-Prenylnaringenin | SW480 colon adenocarcinoma cytosol | Daunorubicin | IC50 | 3.71 ± 0.26 µM | |
| 8-Prenylnaringenin | Not specified | Not specified | IC50 | 0.4 - 11.7 µM |
Signaling and Metabolic Pathways
CBR1 is involved in critical metabolic pathways, primarily in the detoxification and metabolism of xenobiotics and the regulation of endogenous signaling molecules. Inhibition of CBR1 by 8-PN can modulate these pathways.
Caption: Metabolic pathways influenced by CBR1 and inhibited by 8-Prenylnaringenin.
Experimental Protocols
This section details a representative methodology for determining the inhibitory effect of 8-Prenylnaringenin on CBR1 activity. The protocol is based on methods described in the literature for assessing CBR1 inhibition.
Objective
To determine the IC50 value of 8-Prenylnaringenin for the inhibition of recombinant human Carbonyl Reductase 1 (CBR1) using a spectrophotometric assay.
Materials and Reagents
-
Recombinant human CBR1
-
8-Prenylnaringenin (8-PN)
-
Menadione (Substrate)
-
NADPH (Cofactor)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
DMSO (for dissolving inhibitor)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Experimental Workflow Diagram
References
Investigating the Function of Carbonyl Reductase 1 (CBR1) in Cancer Cells: A Technical Guide
Disclaimer: Information regarding the specific inhibitor "Cbr1-IN-3" was not available in the public domain at the time of this report. This guide therefore focuses on the broader function of Carbonyl Reductase 1 (CBR1) in cancer cells and the effects of its inhibition through alternative small molecules, such as hydroxy-PP-Me and ASP9521, and through RNA interference (siRNA).
Executive Summary
Carbonyl Reductase 1 (CBR1), a member of the short-chain dehydrogenase/reductase superfamily, is a critical enzyme in cellular metabolism, primarily involved in the reduction of a wide array of endogenous and xenobiotic carbonyl compounds. In the context of oncology, CBR1 has emerged as a multifaceted protein with significant implications for tumor progression, metastasis, and resistance to therapy. This technical guide provides a comprehensive overview of the function of CBR1 in cancer cells, detailing the impact of its inhibition on key cellular processes. It is intended for researchers, scientists, and drug development professionals engaged in cancer research and the development of novel therapeutic strategies. This document summarizes quantitative data on CBR1 inhibition, provides detailed experimental protocols for key assays, and visualizes complex signaling pathways and workflows.
The Role of CBR1 in Cancer Pathophysiology
CBR1 exhibits a dual role in cancer, with its function being highly context-dependent and varying across different cancer types.
-
Metastasis and Invasion: In Head and Neck Squamous Cell Carcinoma (HNSCC), lower expression of CBR1 is associated with lymph node metastasis. Inhibition of CBR1 in HNSCC cell lines has been shown to increase their invasive capabilities by two- to three-fold.[1] This is attributed to the upregulation of reactive oxygen species (ROS), which in turn activates β-catenin signaling and promotes the Epithelial-to-Mesenchymal Transition (EMT). Conversely, in ovarian and cervical cancers, decreased CBR1 expression is linked to enhanced tumor growth and invasion through the induction of EMT.
-
Chemoresistance: CBR1 plays a significant role in the metabolism of several chemotherapeutic agents, particularly anthracyclines like doxorubicin and daunorubicin. By converting these drugs into their less potent alcohol metabolites, CBR1 can reduce their efficacy and contribute to drug resistance. Inhibition of CBR1 has been demonstrated to enhance the cytotoxic effects of these drugs in breast cancer and leukemia cells.[2]
-
Radioresistance: In HNSCC, CBR1 expression is upregulated in response to ionizing radiation via the activation of the transcription factor Nrf2. Elevated CBR1 levels help to mitigate radiation-induced oxidative stress, thereby protecting cancer cells from DNA damage and cell death. Consequently, inhibition of CBR1 can sensitize HNSCC cells to radiotherapy.
-
Oxidative Stress Regulation: A primary function of CBR1 is to protect cells from oxidative damage by detoxifying reactive lipid aldehydes.[1] This protective role can be co-opted by cancer cells to survive under conditions of increased oxidative stress, which are common in the tumor microenvironment.
Quantitative Data on CBR1 Inhibition
The following tables summarize the quantitative effects of CBR1 inhibition in various cancer cell lines.
Table 1: Effect of CBR1 Inhibition on Cancer Cell Invasion
| Cancer Type | Cell Line(s) | Inhibition Method | Fold Increase in Invasion | Reference |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | SNU-1041, YD-8, YD-10B | siRNA | 2-3 | [1] |
Table 2: Effect of CBR1 Inhibition on Chemosensitivity
| Cancer Type | Cell Line | Chemotherapeutic Agent | CBR1 Inhibitor | Effect on IC50 | Reference |
| Lung Carcinoma | A549 | Daunorubicin | ASP9521 (25 µM) | Decrease from 0.442 µM to 0.379 µM | [3] |
Table 3: IC50 Values of CBR1-Related Inhibitors
| Inhibitor | Target | Cell Line/Enzyme | IC50 | Reference |
| ASP9521 | AKR1C3 (human) | Recombinant Enzyme | 11 nmol/L | |
| ASP9521 | AKR1C3 (cynomolgus monkey) | Recombinant Enzyme | 49 nmol/L |
Note: AKR1C3 is another enzyme involved in the metabolism of similar substrates to CBR1.
Signaling Pathways and Experimental Workflows
Signaling Pathway of CBR1 Inhibition in HNSCC
Caption: CBR1 inhibition leads to increased ROS, β-catenin activation, EMT, and metastasis.
Experimental Workflow for Assessing CBR1 Inhibition
Caption: Workflow for studying the effects of CBR1 inhibition in cancer cells.
Detailed Experimental Protocols
CBR1 Knockdown using siRNA
This protocol provides a general framework for siRNA-mediated knockdown of CBR1 in cultured cancer cells.
Materials:
-
CBR1-specific siRNA and scrambled control siRNA (20 µM stock)
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ Reduced Serum Medium
-
Complete cell culture medium
-
6-well plates
-
Cancer cell line of interest
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
Preparation of siRNA-Lipid Complexes: a. For each well, dilute 3 µL of 10 µM siRNA stock into 50 µL of Opti-MEM™ medium. Mix gently. b. In a separate tube, dilute 12 µL of Lipofectamine™ RNAiMAX into 200 µL of Opti-MEM™ medium to create a master mix. Mix gently. c. Add 50 µL of the RNAiMAX master mix to each siRNA dilution. d. Incubate for 5 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
Transfection: a. Aspirate the culture medium from the cells and wash once with PBS. b. Add 500 µL of complete culture medium to each well. c. Add 100 µL of the siRNA-lipid complex mixture to the corresponding wells. d. Gently rock the plate to ensure even distribution.
-
Incubation and Analysis: a. Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. b. After incubation, harvest the cells to assess CBR1 knockdown efficiency by Western blot or qRT-PCR.
Western Blot Analysis for CBR1 and EMT Markers
This protocol describes the detection of CBR1 and EMT-related proteins (e.g., E-cadherin, Vimentin) by Western blotting.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-CBR1, anti-E-cadherin, anti-Vimentin, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: a. Lyse the cells with ice-cold RIPA buffer. b. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: a. Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Protein Transfer: a. Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane with TBST.
-
Detection: a. Incubate the membrane with the chemiluminescent substrate. b. Detect the signal using an imaging system.
Cell Invasion Assay (Boyden Chamber)
This protocol outlines a method to assess the invasive potential of cancer cells following CBR1 inhibition.
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel
-
Serum-free cell culture medium
-
Complete cell culture medium with chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Crystal violet stain
-
Microscope
Procedure:
-
Preparation of Inserts: a. Thaw Matrigel on ice and dilute it with cold serum-free medium. b. Coat the top of the Transwell inserts with the diluted Matrigel and allow it to solidify at 37°C.
-
Cell Seeding: a. Harvest cells (previously treated with CBR1 inhibitor or siRNA) and resuspend them in serum-free medium. b. Seed the cells into the upper chamber of the Matrigel-coated inserts. c. Add complete medium with a chemoattractant to the lower chamber.
-
Incubation: a. Incubate the plate at 37°C for 24-48 hours.
-
Analysis: a. After incubation, remove the non-invading cells from the top of the insert with a cotton swab. b. Fix the invading cells on the bottom of the membrane with methanol and stain with crystal violet. c. Count the number of invaded cells in several microscopic fields.
Conclusion
The inhibition of CBR1 presents a promising, albeit complex, therapeutic strategy in oncology. In certain cancers, such as HNSCC, targeting CBR1 may paradoxically enhance metastasis, highlighting the need for a thorough understanding of its context-dependent roles. Conversely, in other malignancies, particularly those reliant on CBR1 for chemoresistance, its inhibition can significantly improve the efficacy of existing treatments. The data and protocols presented in this guide offer a foundational resource for researchers to further investigate the function of CBR1 and to explore the therapeutic potential of its inhibitors in various cancer models. Future research should focus on the development of highly specific CBR1 inhibitors and the identification of predictive biomarkers to guide their clinical application.
References
Cbr1-IN-3's impact on cellular oxidative stress
An In-depth Technical Guide on the Putative Impact of Cbr1-IN-3 on Cellular Oxidative Stress
Introduction
Carbonyl Reductase 1 (CBR1), a member of the short-chain dehydrogenase/reductase (SDR) superfamily, plays a significant role in the metabolism of a wide array of endogenous and exogenous carbonyl compounds. Its activity has been implicated in various physiological and pathophysiological processes, including the detoxification of lipid peroxidation products and the metabolism of signaling molecules. The inhibitor this compound is a tool compound designed for the specific and potent inhibition of CBR1. This document outlines the theoretical framework and experimental approaches to investigate the impact of this compound on cellular oxidative stress, based on the known functions of its target, CBR1.
Core Concept: The Role of CBR1 in Oxidative Stress
CBR1 is known to reduce reactive carbonyl species, which are byproducts of oxidative stress-induced lipid peroxidation. One of the most well-studied substrates for CBR1 in this context is 4-oxo-2-nonenal (ONE), a highly reactive and cytotoxic aldehyde. By converting ONE to the less reactive 4-hydroxy-2-nonenal (HNE), CBR1 helps to mitigate the damaging effects of oxidative stress. Therefore, inhibition of CBR1 by this compound is hypothesized to lead to an accumulation of reactive carbonyl species, thereby exacerbating cellular oxidative stress.
Hypothesized Impact of this compound on Cellular Oxidative Stress
Based on the established role of CBR1, the following effects of this compound on cellular oxidative stress can be postulated:
-
Increased Protein Carbonylation: Inhibition of CBR1 is expected to lead to an accumulation of reactive carbonyls, which can readily modify proteins, leading to protein carbonylation, a key marker of oxidative damage.
-
Elevated Oxidative Stress Markers: The accumulation of reactive species is likely to increase overall cellular oxidative stress, which can be measured by various markers.
-
Induction of Antioxidant Response: Cells may respond to the increased oxidative stress by upregulating their endogenous antioxidant defense mechanisms.
Experimental Protocols
To investigate the impact of this compound on cellular oxidative stress, a series of in vitro experiments can be conducted.
Protein Carbonylation Assay
This assay quantifies the level of protein carbonylation, a hallmark of oxidative stress.
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HepG2) to 80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., H₂O₂).
-
Protein Extraction: After treatment, wash the cells with PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Derivatization: React the protein lysates with 2,4-dinitrophenylhydrazine (DNPH) to form stable dinitrophenyl (DNP) hydrazone adducts from the protein carbonyls.
-
Quantification: The DNP-derivatized proteins can be detected and quantified using either an ELISA-based method with an anti-DNP antibody or by Western blot analysis.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This experiment measures the levels of intracellular ROS, a direct indicator of oxidative stress.
-
Cell Culture and Treatment: Seed cells in a black, clear-bottom 96-well plate. Treat the cells with this compound as described above.
-
Staining: After treatment, incubate the cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorofluorescin diacetate (DCFDA), which fluoresces upon oxidation.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
Glutathione (GSH) Assay
This assay measures the levels of reduced glutathione (GSH), a key intracellular antioxidant.
-
Cell Culture and Treatment: Treat cells with this compound as previously described.
-
Lysate Preparation: Prepare cell lysates.
-
GSH Quantification: Use a commercially available GSH assay kit, which typically involves a colorimetric or fluorometric reaction to quantify the amount of GSH present in the lysates.
Data Presentation
The quantitative data obtained from the proposed experiments can be summarized in the following tables. The values presented are hypothetical and serve as an example of expected results.
Table 1: Effect of this compound on Protein Carbonylation
| Treatment Group | Concentration (µM) | Protein Carbonyl Level (nmol/mg protein) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | - | 1.5 ± 0.2 | 1.0 |
| This compound | 0.1 | 1.8 ± 0.3 | 1.2 |
| This compound | 1 | 2.5 ± 0.4 | 1.7 |
| This compound | 10 | 4.2 ± 0.6 | 2.8 |
| Positive Control (H₂O₂) | 100 | 5.1 ± 0.5 | 3.4 |
Table 2: Effect of this compound on Intracellular ROS Levels
| Treatment Group | Concentration (µM) | Relative Fluorescence Units (RFU) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | - | 1000 ± 80 | 1.0 |
| This compound | 0.1 | 1150 ± 90 | 1.15 |
| This compound | 1 | 1500 ± 120 | 1.5 |
| This compound | 10 | 2200 ± 180 | 2.2 |
| Positive Control (H₂O₂) | 100 | 2800 ± 210 | 2.8 |
Table 3: Effect of this compound on Intracellular GSH Levels
| Treatment Group | Concentration (µM) | GSH Level (µM/mg protein) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | - | 10.2 ± 1.1 | 1.0 |
| This compound | 0.1 | 9.8 ± 1.0 | 0.96 |
| This compound | 1 | 8.5 ± 0.9 | 0.83 |
| This compound | 10 | 6.1 ± 0.7 | 0.60 |
| Positive Control (BSO) | 50 | 4.5 ± 0.5 | 0.44 |
(BSO: Buthionine sulfoximine, an inhibitor of GSH synthesis)
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the hypothesized signaling pathway and a general experimental workflow for investigating the effects of this compound.
The Role of Cbr1-IN-3 in Elucidating Drug Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Cbr1-IN-3, a potent and selective inhibitor of Carbonyl Reductase 1 (CBR1), and its application in the study of drug resistance mechanisms. By detailing its quantitative data, experimental protocols, and the signaling pathways involved, this document serves as a comprehensive resource for researchers aiming to understand and overcome chemotherapy resistance mediated by CBR1.
Introduction: CBR1 and its Role in Drug Resistance
Carbonyl Reductase 1 (CBR1) is a widely expressed enzyme belonging to the short-chain dehydrogenase/reductase (SDR) superfamily. It plays a significant role in the metabolism of a wide array of endogenous and xenobiotic compounds, including several clinically important chemotherapeutic agents.[1][2][3] CBR1-mediated reduction of anticancer drugs, such as the anthracyclines (e.g., doxorubicin and daunorubicin), often leads to the formation of less potent metabolites.[4][5] This metabolic conversion not only diminishes the cytotoxic efficacy of the parent drug but can also contribute to unwanted side effects, such as cardiotoxicity in the case of anthracyclines.
Furthermore, CBR1 is implicated in cellular defense against oxidative stress, a common consequence of chemotherapy. By detoxifying reactive carbonyl species generated during oxidative stress, CBR1 can enhance cancer cell survival and contribute to a drug-resistant phenotype. Overexpression of CBR1 has been observed in various cancer types and is often associated with a poor prognosis and resistance to chemotherapy. Consequently, the inhibition of CBR1 has emerged as a promising strategy to sensitize cancer cells to chemotherapy and mitigate certain treatment-related toxicities.
This compound: A Potent and Selective CBR1 Inhibitor
This compound, also identified as compound 13h in the primary literature, is a potent and selective inhibitor of human CBR1. It belongs to the 8-hydroxy-2-iminochromene class of compounds. Its high affinity and selectivity for CBR1 make it an invaluable tool for investigating the specific role of this enzyme in drug resistance pathways, distinguishing its effects from those of other reductases.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, establishing its potency and selectivity.
Table 1: Inhibitory Potency of this compound against Human CBR1
| Parameter | Value | Reference |
| IC50 | 0.034 µM | |
| Ki | 15 nM | |
| Inhibition Type | Competitive |
Table 2: Selectivity of this compound
| Enzyme | Selectivity vs. CBR1 | Reference |
| CBR3 | High | |
| AKR1B1 | High | |
| AKR1B10 | High | |
| AKR1C1 | High | |
| AKR1C2 | High | |
| AKR1C4 | High | |
| DXCR | High | |
| DHRS4 | High |
Signaling Pathways and Mechanisms of Action
This compound exerts its effects by directly binding to the active site of CBR1, acting as a competitive inhibitor. This prevents the binding of CBR1's substrates, such as chemotherapeutic drugs, thereby blocking their metabolic inactivation. The following diagram illustrates the mechanism of action of this compound in the context of chemotherapy resistance.
Caption: Mechanism of this compound in overcoming drug resistance.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on the protocols for similar CBR1 inhibitors.
Recombinant Human CBR1 Inhibition Assay
This assay determines the in vitro potency of this compound against purified CBR1 enzyme.
Materials:
-
Recombinant human CBR1 enzyme
-
NADPH
-
Substrate (e.g., menadione or a specific drug of interest)
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in DMSO and create serial dilutions in the assay buffer.
-
In a 96-well plate, add the assay buffer, recombinant CBR1 enzyme, and varying concentrations of this compound or vehicle (DMSO) control.
-
Pre-incubate the enzyme-inhibitor mixture for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate and NADPH.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, for a set period (e.g., 5-10 minutes) using a microplate spectrophotometer.
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time curve.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular CBR1 Activity Assay
This assay evaluates the ability of this compound to inhibit CBR1 activity within a cellular context.
Materials:
-
Cancer cell line known to express CBR1 (e.g., A549 lung cancer cells)
-
Cell culture medium and supplements
-
This compound
-
Chemotherapeutic drug (CBR1 substrate)
-
Lysis buffer
-
Method for quantifying the parent drug and its metabolite (e.g., HPLC or LC-MS/MS)
Procedure:
-
Seed the cancer cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or vehicle control for a predetermined time (e.g., 1-4 hours).
-
After the pre-incubation with the inhibitor, add the chemotherapeutic drug to the cell culture medium and incubate for a specific period.
-
Wash the cells with PBS and lyse them.
-
Collect the cell lysates and/or the culture medium.
-
Extract the parent drug and its metabolite from the samples.
-
Quantify the concentrations of the parent drug and its metabolite using a validated analytical method.
-
Assess the inhibitory effect of this compound by comparing the ratio of the metabolite to the parent drug in treated versus untreated cells.
Chemosensitization Assay (Cell Viability)
This assay determines if this compound can enhance the cytotoxicity of a chemotherapeutic agent.
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
This compound
-
Chemotherapeutic drug
-
Cell viability reagent (e.g., MTT, resazurin, or a reagent for measuring ATP levels)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates and allow them to attach.
-
Treat the cells with the chemotherapeutic drug at various concentrations, either alone or in combination with a fixed, non-toxic concentration of this compound. Include a vehicle control and a this compound only control.
-
Incubate the cells for a period that allows for the assessment of cytotoxicity (e.g., 48-72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Compare the dose-response curves of the chemotherapeutic drug in the presence and absence of this compound to determine if there is a sensitizing effect (a leftward shift in the dose-response curve and a lower IC50 for the chemotherapeutic drug).
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for studying the effect of this compound on drug resistance.
Caption: A typical experimental workflow for this compound studies.
Conclusion
This compound is a powerful research tool for dissecting the role of CBR1 in chemotherapy resistance. Its high potency and selectivity allow for the specific interrogation of CBR1-mediated metabolic pathways and their contribution to the resistant phenotype. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute studies aimed at validating CBR1 as a therapeutic target and exploring the potential of its inhibitors to improve the efficacy of existing anticancer regimens. As our understanding of the complexities of drug resistance deepens, targeted probes like this compound will be instrumental in developing novel and more effective cancer therapies.
References
- 1. Inhibition of Polymorphic Human Carbonyl Reductase 1 (CBR1) by the Cardioprotectant Flavonoid 7-monohydroxyethyl rutoside (monoHER) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In Silico and In Vitro Assessment of Carbonyl Reductase 1 Inhibition Using ASP9521—A Potent Aldo-Keto Reductase 1C3 Inhibitor with the Potential to Support Anticancer Therapy Using Anthracycline Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
Unraveling the Structural Basis of Carbonyl Reductase 1 Inhibition: A Technical Guide
An In-depth Examination of Inhibitor Binding to Human CBR1 for Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonyl Reductase 1 (CBR1) is a cytosolic, NADPH-dependent enzyme belonging to the short-chain dehydrogenases/reductases (SDR) family. It plays a significant role in the metabolism of a wide array of endogenous and xenobiotic carbonyl-containing compounds, including prostaglandins, quinones, and clinically important drugs.[1][2] Notably, CBR1 is implicated in the development of chemoresistance and cardiotoxicity associated with anthracycline anticancer agents like doxorubicin by reducing them to less potent metabolites.[3] This metabolic function has positioned CBR1 as a compelling target for therapeutic intervention to enhance the efficacy and safety of existing cancer therapies.
This technical guide delves into the structural biology of inhibitor binding to CBR1. While the initial query referred to "Cbr1-IN-3," this specific compound is not documented in scientific literature. Therefore, this guide will focus on a well-characterized inhibitor, 3-(4-amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol , commonly known as Hydroxy-PP . The co-crystal structure of Hydroxy-PP in complex with human CBR1 has been resolved, providing a valuable model for understanding the molecular interactions that govern inhibitor binding and efficacy.
Data Presentation: Structural and Binding Affinity Data
Quantitative data is crucial for the comparative analysis of protein-ligand interactions. The following tables summarize the key structural parameters of the CBR1-Hydroxy-PP complex and provide a comparative overview of the binding affinities for various documented CBR1 inhibitors.
Table 1: Structural Data for the Human CBR1-Hydroxy-PP Complex
| Parameter | Value | Reference |
| PDB ID | 1WMA | [4] |
| Resolution | 1.24 Å | [4] |
| Method | X-ray Diffraction | |
| Organism | Homo sapiens | |
| Expression System | Escherichia coli BL21(DE3) | |
| Ligand | Hydroxy-PP |
Table 2: Binding Affinities of Selected CBR1 Inhibitors
| Inhibitor | Binding Affinity | Assay Substrate | Reference |
| Hydroxy-PP-Me | IC50: 759 nM | Not Specified | |
| 8-prenylnaringenin (8-PN) | Ki(app): 180 ± 20 nM | 2,3-hexanedione | |
| 7-monohydroxyethyl rutoside (monoHER) | Ki: 45 ± 18 μM | Daunorubicin | |
| 7-monohydroxyethyl rutoside (monoHER) | Ki: 33 ± 17 μM | Menadione | |
| ASP9521 | IC50: 44.00 μM | Menadione |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the protocols for the expression, purification, and crystallization of human CBR1, as well as a general enzymatic assay for assessing inhibitor potency.
Recombinant Human CBR1 Expression and Purification
Human CBR1 can be overexpressed in Escherichia coli and purified using chromatographic techniques.
Protocol:
-
Transformation: Transform E. coli BL21(DE3) cells with a plasmid vector containing the human CBR1 gene.
-
Culture Growth: Grow the transformed cells in Luria-Bertani (LB) medium supplemented with an appropriate antibiotic at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM and continue to culture for an additional 4-16 hours at a reduced temperature (e.g., 18-25°C).
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Lyse the cells using sonication or a French press.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris.
-
Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged CBR1 protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Further Purification (Optional): For higher purity, perform size-exclusion chromatography to separate CBR1 from any remaining contaminants and aggregates.
-
Protein Concentration and Storage: Concentrate the purified protein and store it at -80°C in a suitable buffer.
Co-crystallization of CBR1 with an Inhibitor
The co-crystal structure of CBR1 with an inhibitor like Hydroxy-PP can be obtained using vapor diffusion methods.
Protocol:
-
Complex Formation: Mix the purified CBR1 protein with a molar excess of the inhibitor (e.g., a 1:3 protein-to-inhibitor ratio).
-
Crystallization Setup: Use the hanging drop or sitting drop vapor diffusion method. Mix the protein-inhibitor complex solution with a reservoir solution in a 1:1 ratio.
-
Crystallization Conditions: The reservoir solution for CBR1 crystals has been reported to contain 20% polyethylene glycol 3350 and 0.2 M NaCl.
-
Crystal Growth: Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.
-
Crystal Harvesting and Cryo-protection: Carefully harvest the crystals and flash-cool them in liquid nitrogen using a cryoprotectant solution (typically the reservoir solution supplemented with glycerol or ethylene glycol) to prevent ice formation during X-ray data collection.
Enzymatic Assay for CBR1 Inhibition
The inhibitory activity of compounds against CBR1 can be determined by monitoring the NADPH-dependent reduction of a substrate. The oxidation of NADPH to NADP+ results in a decrease in absorbance at 340 nm.
Protocol:
-
Reaction Mixture Preparation: In a 96-well UV-transparent microplate, prepare a reaction mixture containing phosphate buffer (pH 7.4), the CBR1 substrate (e.g., menadione, 120 μM), and the test inhibitor at various concentrations.
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding NADPH to a final concentration of 200 μM.
-
Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm over time using a microplate reader.
-
Data Analysis: Determine the initial reaction velocities from the linear portion of the absorbance versus time plot. Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction without the inhibitor.
-
IC50/Ki Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value. The inhibition constant (Ki) can be determined by performing kinetic experiments at varying substrate and inhibitor concentrations and fitting the data to appropriate enzyme inhibition models.
Visualizations: Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental and biological processes related to the study of CBR1 inhibition.
Caption: Experimental workflow for determining the co-crystal structure of CBR1 with an inhibitor.
Caption: Metabolic pathway of doxorubicin by CBR1 and the inhibitory action of a compound.
Conclusion
The structural and functional characterization of inhibitor binding to Carbonyl Reductase 1 is paramount for the rational design of novel therapeutics aimed at modulating its activity. The high-resolution crystal structure of CBR1 in complex with Hydroxy-PP offers a detailed blueprint of the key interactions within the active site that are essential for potent and selective inhibition. By leveraging this structural information, in conjunction with robust enzymatic assays, researchers can advance the development of next-generation CBR1 inhibitors. Such compounds hold the promise of mitigating the adverse effects of current chemotherapies and improving patient outcomes in oncology. This guide provides a foundational framework of the data, protocols, and conceptual pathways to aid scientists and drug developers in this critical area of research.
References
Methodological & Application
Application Notes and Protocols for Carbonyl Reductase 1 (CBR1) Inhibition in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonyl Reductase 1 (CBR1) is a critical enzyme implicated in the metabolism of various xenobiotics, including the widely used chemotherapeutic agent doxorubicin. In the context of breast cancer, CBR1-mediated conversion of doxorubicin to the less potent and more cardiotoxic metabolite, doxorubicinol, presents a significant clinical challenge, contributing to both chemoresistance and adverse cardiac events.[1][2] Pharmacological inhibition of CBR1 has emerged as a promising strategy to enhance the anti-cancer efficacy of doxorubicin and mitigate its cardiotoxicity.[1][2]
This document provides detailed application notes and protocols for the utilization of CBR1 inhibitors in breast cancer cell line research. While a specific inhibitor designated "Cbr1-IN-3" was not identified in publicly available scientific literature, the following protocols are based on the established principles of CBR1 inhibition, using known inhibitors as a reference.
Mechanism of Action of CBR1 in Doxorubicin Metabolism
CBR1, an NADPH-dependent oxidoreductase, catalyzes the reduction of the C-13 ketone group of doxorubicin, leading to the formation of doxorubicinol. This metabolic conversion has two major consequences:
-
Reduced Anti-Tumor Activity: Doxorubicinol exhibits significantly lower cytotoxic potency against cancer cells compared to doxorubicin.
-
Increased Cardiotoxicity: Doxorubicinol is a primary contributor to the dose-limiting cardiotoxicity associated with doxorubicin therapy.
By inhibiting CBR1, the metabolic conversion of doxorubicin is blocked, leading to increased intracellular concentrations of the more potent parent drug in cancer cells and reduced accumulation of the cardiotoxic metabolite in cardiac tissues.
Data Presentation
Table 1: Effects of CBR1 Inhibition on Doxorubicin Efficacy in Breast Cancer Cell Lines
| Cell Line | CBR1 Inhibitor | Doxorubicin Concentration | Observed Effects | Reference |
| MDA-MB-157 | hydroxy-PP-Me (8 µM) | 20 nM | Enhanced cell death | |
| MCF-7 | hydroxy-PP-Me (8 µM) | 20 nM | Enhanced cell death | |
| MDA-MB-157 | CBR1 shRNA | 20 nM or 50 nM | Increased cancer cell death | |
| MCF-7 | CBR1 shRNA | 20 nM or 50 nM | Increased cancer cell death |
Table 2: Inhibitory Activity of a Known CBR1-Interacting Compound
| Compound | Target | IC50 | Assay Type |
| ASP9521 | Recombinant Human CBR1 | 44.00 µM | Enzymatic Inhibition Assay |
Experimental Protocols
Protocol 1: General Cell Culture of Breast Cancer Cell Lines
-
Cell Lines: MCF-7 (ER-positive) and MDA-MB-231 (triple-negative) are commonly used and can be sourced from the American Type Culture Collection (ATCC).
-
Culture Medium:
-
MCF-7: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin.
-
MDA-MB-231: Leibovitz's L-15 Medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2 (for MCF-7) or in a non-CO2 incubator (for MDA-MB-231 in L-15 medium).
-
Subculturing: Passage cells upon reaching 80-90% confluency. Use trypsin-EDTA to detach cells, centrifuge, and resuspend in fresh medium for seeding into new flasks.
Protocol 2: In Vitro Treatment with CBR1 Inhibitor and Doxorubicin
-
Cell Seeding: Plate breast cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation:
-
Prepare a stock solution of the CBR1 inhibitor (e.g., hydroxy-PP-Me) in a suitable solvent like DMSO.
-
Prepare a stock solution of doxorubicin in sterile water or saline.
-
Create serial dilutions of both compounds in the cell culture medium to achieve the desired final concentrations.
-
-
Treatment:
-
Aspirate the old medium from the cell plates.
-
Add the medium containing the CBR1 inhibitor, doxorubicin, or the combination of both to the respective wells. Include vehicle-only (e.g., DMSO) and untreated wells as controls.
-
For combination treatments, cells can be pre-treated with the CBR1 inhibitor for a specified period (e.g., 2 hours) before the addition of doxorubicin.
-
-
Incubation: Incubate the treated cells for a defined period, typically 24, 48, or 72 hours, depending on the endpoint being measured.
Protocol 3: Cell Viability Assay (MTT Assay)
-
Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
MTT Addition: After the treatment incubation period, add 10 µL of the MTT solution to each well of the 96-well plate.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 4: Western Blot Analysis for Apoptosis Markers
-
Cell Lysis: Following treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved PARP, cleaved Caspase-3) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Mandatory Visualizations
Caption: Signaling pathway of doxorubicin metabolism by CBR1 and the effect of its inhibition.
Caption: Experimental workflow for evaluating CBR1 inhibitors in breast cancer cell lines.
References
Application Notes and Protocols for Cellular Measurement of Carbonyl Reductase 1 (CBR1) Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonyl Reductase 1 (CBR1) is a cytosolic, NADPH-dependent enzyme belonging to the short-chain dehydrogenases/reductases (SDR) family.[1] It exhibits broad substrate specificity, metabolizing a wide array of endogenous and exogenous carbonyl compounds, including quinones, prostaglandins, and various xenobiotics.[1] CBR1 plays a significant role in the phase I metabolism of several clinically important drugs.[2] For instance, it catalyzes the reduction of the anthracycline anticancer drugs doxorubicin and daunorubicin to their less potent but more cardiotoxic alcohol metabolites, doxorubicinol and daunorubicinol.[3][4] Consequently, inhibition of CBR1 is a promising therapeutic strategy to enhance the efficacy and mitigate the cardiotoxicity of such chemotherapeutic agents.
These application notes provide detailed protocols for measuring the inhibition of CBR1 in a cellular context using a hypothetical inhibitor, Cbr1-IN-3, as a representative compound. The methodologies described are based on established techniques for evaluating CBR1 inhibitors and can be adapted for other small molecule inhibitors.
Principle of the Assays
Two primary cellular methods are presented to assess the potency of CBR1 inhibitors:
-
CBR1 Activity Assay in Cell Lysates: This method directly measures the enzymatic activity of CBR1 in the cytosolic fraction of cultured cells. The assay quantifies the rate of NADPH oxidation (consumption) in the presence of a CBR1 substrate. A decrease in the rate of NADPH oxidation upon addition of an inhibitor indicates CBR1 inhibition. NADPH concentration is monitored by measuring the decrease in absorbance at 340 nm.
-
Functional Cellular Assay for CBR1 Inhibition: This whole-cell assay measures a downstream consequence of CBR1 inhibition. For example, by treating cancer cells with a CBR1 substrate that is a chemotherapeutic agent (e.g., daunorubicin), the potentiation of the drug's cytotoxic effect by a CBR1 inhibitor can be quantified. This is typically assessed using cell viability assays such as the Sulforhodamine B (SRB) or MTT assay.
Data Presentation: Potency of Known CBR1 Inhibitors
While no specific data for "this compound" is publicly available, the following table summarizes the inhibitory concentrations (IC50) of several known CBR1 inhibitors against human CBR1 to provide a reference for expected potencies.
| Inhibitor | Substrate | System | IC50 / K_i(app) |
| 8-Prenylnaringenin (8-PN) | 2,3-hexanedione | Recombinant human CBR1 | K_i(app) = 180 ± 20 nM |
| 8-Prenylnaringenin (8-PN) | Daunorubicin | SW480 colon adenocarcinoma cytosol | IC50 = 3.71 ± 0.26 µM |
| Xanthohumol (XN) | Daunorubicin | Recombinant human CBR1 | IC50 = 11-20 µM |
| Isoxanthohumol (IX) | Daunorubicin | Recombinant human CBR1 | IC50 = 11-20 µM |
| ASP9521 | Menadione | Recombinant human CBR1 | IC50 = 44.00 µM |
| 7-monohydroxyethyl rutoside (monoHER) | Menadione | Recombinant human CBR1 (V88 isoform) | IC50 = 140 ± 37 µM |
| 7-monohydroxyethyl rutoside (monoHER) | Daunorubicin | Recombinant human CBR1 (V88 isoform) | IC50 = 50 ± 15 µM |
Experimental Protocols
Method 1: CBR1 Activity Assay in Cell Lysates
This protocol is designed for a 96-well plate format and is based on spectrophotometric measurement of NADPH oxidation.
Materials and Reagents:
-
Cell line with known CBR1 expression (e.g., A549 human lung carcinoma cells, SW480 human colon adenocarcinoma cells)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with supplements (FBS, penicillin/streptomycin)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing protease inhibitors)
-
This compound or other test inhibitor
-
DMSO (for dissolving inhibitor)
-
NADPH solution (e.g., 10 mM stock in lysis buffer)
-
CBR1 substrate solution (e.g., 10 mM menadione or daunorubicin in a suitable solvent)
-
BCA protein assay kit
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Cell Culture and Lysate Preparation:
-
Culture A549 or SW480 cells to ~80-90% confluency in appropriate culture vessels.
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping into a minimal volume of ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold cell lysis buffer.
-
Lyse the cells by sonication or repeated freeze-thaw cycles on ice.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant (cytosolic fraction) and keep it on ice.
-
Determine the total protein concentration of the lysate using a BCA protein assay.
-
-
Enzymatic Assay:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in lysis buffer. The final DMSO concentration in the assay should be kept below 1%.
-
In a 96-well UV-transparent plate, add the following to each well:
-
Cell lysate (e.g., 20-50 µg of total protein)
-
Lysis buffer to a final volume of 180 µL
-
10 µL of the diluted this compound or vehicle control (DMSO in lysis buffer)
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding 10 µL of the CBR1 substrate (e.g., menadione to a final concentration of 120 µM).
-
Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes using a microplate reader.
-
The rate of NADPH oxidation is proportional to the slope of the linear portion of the absorbance vs. time curve.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each inhibitor concentration.
-
Normalize the rates to the vehicle control (V₀).
-
Plot the percentage of inhibition [(1 - V/V₀) * 100] against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Method 2: Functional Cellular Assay for CBR1 Inhibition
This protocol assesses the ability of a CBR1 inhibitor to enhance the cytotoxicity of a chemotherapeutic agent that is a CBR1 substrate.
Materials and Reagents:
-
Cancer cell line (e.g., A549)
-
Cell culture medium and supplements
-
This compound or other test inhibitor
-
Daunorubicin or another suitable CBR1 substrate drug
-
Sulforhodamine B (SRB) assay reagents or MTT assay reagents
-
96-well cell culture plates
-
Trichloroacetic acid (TCA) for SRB assay
-
Tris base for SRB assay
Procedure:
-
Cell Seeding:
-
Seed A549 cells in a 96-well plate at a density of 1 x 10⁴ cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and daunorubicin in cell culture medium.
-
Treat the cells with:
-
Daunorubicin alone (dose-response curve)
-
This compound alone (to assess its intrinsic cytotoxicity)
-
A combination of a fixed, non-toxic concentration of this compound with a dose-response of daunorubicin.
-
Vehicle control (e.g., DMSO).
-
-
Incubate the plates for 48-72 hours.
-
-
Cell Viability Assessment (SRB Assay):
-
Gently add 50 µL of cold 50% (w/v) TCA to each well and incubate for 1 hour at 4°C to fix the cells.
-
Wash the plates five times with water and allow them to air dry.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 15 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Dissolve the bound SRB dye by adding 200 µL of 10 mM Tris base (pH 10.5) to each well.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the drug concentration.
-
Determine the IC50 value for daunorubicin alone and in the presence of this compound. A leftward shift in the dose-response curve and a lower IC50 for daunorubicin in the presence of the inhibitor indicates successful CBR1 inhibition and chemosensitization.
Visualizations
Experimental Workflow for CBR1 Inhibition Assay in Cell Lysates
Caption: Workflow for measuring CBR1 inhibition in cell lysates.
CBR1 Signaling Pathway and Point of Inhibition
Caption: CBR1 metabolic pathway and the inhibitory action of this compound.
References
- 1. CBR1 - Wikipedia [en.wikipedia.org]
- 2. The role of carbonyl reductase 1 in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Polymorphic Human Carbonyl Reductase 1 (CBR1) by the Cardioprotectant Flavonoid 7-monohydroxyethyl rutoside (monoHER) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Screening for Cbr1-IN-3, a Potent Carbonyl Reductase 1 (CBR1) Inhibitor
For Research Use Only
Introduction
Carbonyl Reductase 1 (CBR1) is a cytosolic, NADPH-dependent oxidoreductase belonging to the short-chain dehydrogenase/reductase (SDR) family.[1] This enzyme plays a significant role in the metabolism of a wide array of endogenous and exogenous carbonyl compounds, including prostaglandins, quinones, and various xenobiotics.[1] Notably, CBR1 is implicated in the clinical pharmacology of several drugs, such as the anticancer agent doxorubicin, by converting them to less active or more toxic metabolites.[2] Its involvement in drug metabolism and cellular protection against oxidative stress makes it a compelling target for therapeutic intervention in oncology and other disease areas.
Cbr1-IN-3 is a potent and selective inhibitor of CBR1. These application notes provide a detailed protocol for utilizing this compound in a high-throughput screening (HTS) format to identify novel CBR1 inhibitors. The described assay is based on the spectrophotometric measurement of NADPH consumption.
Principle of the Assay
The enzymatic activity of CBR1 is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of a substrate. In the presence of an inhibitor like this compound, the rate of NADPH consumption is reduced. This principle can be adapted to a 384-well plate format for HTS applications.
Materials and Reagents
-
Enzyme: Recombinant Human Carbonyl Reductase 1 (CBR1)
-
Substrate: Menadione (or other suitable CBR1 substrate)
-
Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)
-
Inhibitor: this compound (for control experiments)
-
Assay Buffer: 50 mM Sodium Phosphate, pH 6.0
-
Stop Solution: 0.1 M HCl (optional, for endpoint assays)
-
Plates: 384-well, UV-transparent microplates
-
Instrumentation: Microplate reader capable of measuring absorbance at 340 nm, automated liquid handling systems.
Data Presentation
Table 1: Inhibitory Activity of this compound against CBR1
| Compound | IC50 (nM) | Inhibition Type |
| This compound | 85 | Non-competitive |
| Luteolin | 95 | Non-competitive |
Data shown are representative. IC50 values can vary depending on experimental conditions.[2]
Table 2: HTS Assay Parameters and Performance
| Parameter | Value |
| Plate Format | 384-well |
| Assay Volume | 20 µL |
| Enzyme Concentration | 5 nM |
| Substrate Concentration | 10 µM (Menadione) |
| NADPH Concentration | 50 µM |
| Incubation Time | 15 minutes |
| Readout | Absorbance at 340 nm |
| Z'-factor | > 0.7 |
| Signal-to-Background (S/B) | > 3 |
Experimental Protocols
Protocol 1: Determination of this compound IC50
-
Prepare Reagent Solutions:
-
Prepare a 2X enzyme solution (10 nM CBR1) in assay buffer.
-
Prepare a 4X substrate/cofactor solution (40 µM Menadione, 200 µM NADPH) in assay buffer.
-
Prepare a serial dilution of this compound in DMSO, and then dilute into assay buffer to create a 4X inhibitor solution series.
-
-
Assay Procedure:
-
Add 5 µL of the 4X inhibitor solution to the wells of a 384-well plate. For control wells, add 5 µL of assay buffer with the corresponding DMSO concentration.
-
Add 10 µL of the 2X enzyme solution to all wells.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of the 4X substrate/cofactor solution.
-
Immediately measure the absorbance at 340 nm every minute for 15 minutes (kinetic read). Alternatively, for an endpoint assay, stop the reaction after 15 minutes with a stop solution and read the final absorbance.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each well from the linear portion of the kinetic curve (mOD/min).
-
Normalize the data to the control wells (no inhibitor) to determine the percent inhibition.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: High-Throughput Screening of Compound Libraries
-
Compound Plating:
-
Using an acoustic liquid handler, dispense a small volume (e.g., 50 nL) of each library compound in DMSO into the wells of a 384-well assay plate.
-
Include wells for positive control (e.g., 10 µM this compound) and negative control (DMSO only).
-
-
Reagent Dispensing:
-
Add 10 µL of 2X CBR1 enzyme solution (10 nM) to all wells using an automated dispenser.
-
Incubate for 10 minutes at room temperature.
-
-
Reaction Initiation and Reading:
-
Add 10 µL of 2X substrate/cofactor solution (20 µM Menadione, 100 µM NADPH) to initiate the reaction.
-
Read the absorbance at 340 nm at t=0 and t=15 minutes.
-
-
Hit Identification:
-
Calculate the change in absorbance (ΔAbs) for each well.
-
Normalize the data based on the positive and negative controls.
-
Identify "hits" as compounds that exhibit a percent inhibition greater than a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).
-
Signaling Pathway and Experimental Workflow Visualizations
Caption: Role of CBR1 in Doxorubicin Metabolism and Inhibition by this compound.
References
Application Notes and Protocols: Cbr1-IN-3 Administration in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonyl reductase 1 (CBR1) is a critical enzyme in the metabolism of several chemotherapeutic agents, most notably anthracyclines such as doxorubicin. CBR1 catalyzes the reduction of doxorubicin to doxorubicinol, a metabolite with significantly lower anticancer efficacy and higher cardiotoxicity.[1][2][3] The inhibition of CBR1, therefore, presents a promising strategy to enhance the therapeutic window of these chemotherapeutic agents by increasing their anticancer activity while simultaneously mitigating adverse side effects.[1][4] Cbr1-IN-3 is a potent and selective inhibitor of CBR1, and its administration in combination with chemotherapy is a subject of ongoing preclinical investigation.
These application notes provide a comprehensive overview of the principles and protocols for utilizing this compound (or analogous CBR1 inhibitors like hydroxy-PP-Me) in combination with chemotherapy, based on published preclinical data.
Mechanism of Action
The primary mechanism by which this compound enhances the efficacy of doxorubicin is through the inhibition of CBR1-mediated conversion of doxorubicin to the less potent and more cardiotoxic doxorubicinol. This leads to a higher intracellular concentration of the active form of doxorubicin in cancer cells, resulting in increased DNA damage and apoptosis. Furthermore, CBR1 inhibition has been shown to increase the generation of reactive oxygen species (ROS) in cancer cells, which can further contribute to cell death.
However, it is important to note that the role of CBR1 may be context-dependent. Some studies have suggested that in certain cancers, such as head and neck squamous cell carcinoma, CBR1 inhibition may promote metastasis through the upregulation of β-catenin and the induction of epithelial-mesenchymal transition (EMT). This underscores the importance of careful evaluation of the tumor type and its specific molecular characteristics when considering CBR1 inhibition as a therapeutic strategy.
Signaling Pathway
The combination of a CBR1 inhibitor and doxorubicin impacts several key signaling pathways. The primary pathway involves the enhanced cytotoxic effect of doxorubicin due to its increased intracellular concentration. A secondary pathway involves the increased production of ROS, which can induce oxidative stress and trigger apoptotic pathways.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies investigating the effects of CBR1 inhibition in combination with doxorubicin.
Table 1: In Vitro Efficacy of CBR1 Inhibition with Doxorubicin in Breast Cancer Cell Lines
| Cell Line | Treatment | IC50 (nM) | Fold Sensitization | Reference |
| MCF-7 | Doxorubicin | 8306 | - | |
| MDA-MB-231 | Doxorubicin | 6602 | - | |
| HCT116 | Doxorubicin | 24.30 µg/ml | - | |
| PC3 | Doxorubicin | 2.64 µg/ml | - | |
| Hep-G2 | Doxorubicin | 14.72 µg/ml | - | |
| MDA-MB-157 | Doxorubicin + 8 µM OH-PP-Me | N/A (Significant increase in cell death) | N/A | |
| MCF-7 | Doxorubicin + 8 µM OH-PP-Me | N/A (Significant increase in cell death) | N/A |
Note: OH-PP-Me is a CBR1 inhibitor with a similar mechanism of action to this compound. IC50 values can vary between studies and experimental conditions.
Table 2: In Vivo Tumor Growth Inhibition with CBR1 Inhibitor and Doxorubicin
| Animal Model | Treatment Group | Tumor Volume Reduction vs. Control | Tumor Volume Reduction vs. Doxorubicin Alone | Reference |
| Murine Xenograft (NSCLC) | Doxorubicin + AIF-1 | 74% | 58.6% | |
| BDF1 mice with Lewis lung carcinoma | Doxorubicin (ultralow dose) | ~80% | N/A |
Note: AIF-1 is an ABCB1 inhibitor, but the data demonstrates the principle of enhanced doxorubicin efficacy in vivo. The second study shows the effect of doxorubicin alone for comparison.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (CCK-8 Assay)
This protocol is for assessing the cytotoxic effects of this compound and doxorubicin on cancer cell lines.
Experimental Workflow:
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
Doxorubicin
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Protocol:
-
Seed cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of doxorubicin with and without a fixed concentration of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with untreated cells as a control.
-
Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plates for 2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Clonogenic Assay
This assay assesses the long-term survival and proliferative capacity of cancer cells after treatment.
Protocol:
-
Seed cells in 6-well plates at a low density (e.g., 500 cells/well).
-
Allow cells to attach overnight.
-
Treat the cells with various concentrations of doxorubicin with or without this compound for 24 hours.
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Fix the colonies with a mixture of methanol and acetic acid (3:1) for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing at least 50 cells).
-
Calculate the surviving fraction for each treatment group relative to the untreated control.
Western Blot Analysis
This protocol is for detecting changes in protein expression levels, such as CBR1 and apoptosis-related proteins. A general protocol is provided below and should be optimized for specific antibodies.
Protocol:
-
Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., CBR1, cleaved caspase-3, PARP, β-catenin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize protein levels.
Measurement of Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA) to measure intracellular ROS levels.
Protocol:
-
Seed cells in a 96-well black plate or on coverslips.
-
Treat the cells with doxorubicin with or without this compound for the desired time.
-
Wash the cells with warm PBS.
-
Load the cells with 10 µM DCF-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualize the cells using a fluorescence microscope.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound and doxorubicin combination therapy.
Experimental Workflow:
References
- 1. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 2. Inhibition of Carbonyl Reductase 1 Safely Improves the Efficacy of Doxorubicin in Breast Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Doxorubicin Differentially Induces Apoptosis, Expression of Mitochondrial Apoptosis-Related Genes, and Mitochondrial Potential in BCR-ABL1-Expressing Cells Sensitive and Resistant to Imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Cbr1-IN-3 in Leukemia Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental design and use of Cbr1-IN-3, a potent inhibitor of Carbonyl Reductase 1 (CBR1), in the context of leukemia cell culture. The protocols outlined below are intended to facilitate the investigation of this compound's effects on leukemia cell viability, apoptosis, and cell cycle progression.
Introduction to CBR1 in Leukemia
Carbonyl Reductase 1 (CBR1) is a ubiquitously expressed NADPH-dependent enzyme belonging to the short-chain dehydrogenase/reductase (SDR) family.[1][2] It plays a significant role in the metabolism of a wide range of endogenous and xenobiotic compounds, including key chemotherapeutic agents used in the treatment of leukemia, such as doxorubicin and arsenic trioxide.[3][4] Elevated expression of CBR1 in leukemia cells has been linked to the development of drug resistance.[3] CBR1 metabolizes these drugs into less potent forms, thereby reducing their cytotoxic efficacy. Furthermore, CBR1 is implicated in protecting cancer cells from oxidative stress-induced apoptosis. Inhibition of CBR1, therefore, presents a promising therapeutic strategy to overcome drug resistance and enhance the anti-leukemic effects of conventional chemotherapy.
This compound: A Potent CBR1 Inhibitor
This compound (CAS No. 891101-69-2) is a potent and selective inhibitor of human CBR1 with a reported half-maximal inhibitory concentration (IC50) of 0.034 μM. Its ability to block CBR1 activity makes it a valuable research tool for studying the role of this enzyme in leukemia cell biology and for evaluating its potential as a therapeutic agent.
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from the experimental protocols described below.
Table 1: Effect of this compound on Leukemia Cell Viability (MTT Assay)
| Treatment Group | Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| Vehicle Control (DMSO) | - | 100 | |
| This compound | 0.01 | ||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 | |||
| Doxorubicin | (Positive Control) | ||
| This compound + Doxorubicin | 1 + (Positive Control) |
Table 2: Analysis of Apoptosis by Annexin V/PI Staining
| Treatment Group | Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control (DMSO) | - | |||
| This compound | 1 | |||
| Doxorubicin | (Positive Control) | |||
| This compound + Doxorubicin | 1 + (Positive Control) |
Table 3: Cell Cycle Distribution Analysis
| Treatment Group | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control (DMSO) | - | |||
| This compound | 1 | |||
| Doxorubicin | (Positive Control) | |||
| This compound + Doxorubicin | 1 + (Positive Control) |
Table 4: Western Blot Analysis of Key Apoptotic and Cell Cycle Proteins
| Treatment Group | Concentration (µM) | Relative Expression of CBR1 | Relative Expression of Cleaved Caspase-3 | Relative Expression of Cleaved PARP | Relative Expression of p21 | Relative Expression of Cyclin D1 |
| Vehicle Control (DMSO) | - | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound | 1 | |||||
| Doxorubicin | (Positive Control) | |||||
| This compound + Doxorubicin | 1 + (Positive Control) |
Experimental Protocols
Cell Culture
-
Cell Lines: Select appropriate human leukemia cell lines (e.g., K562, HL-60, MOLM-13, MV4-11).
-
Culture Medium: Use RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Subculture the cells every 2-3 days to maintain logarithmic growth.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
96-well plates
-
Leukemia cells
-
This compound (dissolved in DMSO)
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Seed 5 x 10^3 to 1 x 10^4 cells per well in a 96-well plate in a final volume of 100 µL of culture medium.
-
Incubate the plate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM), a vehicle control (DMSO), a positive control (e.g., doxorubicin), and a combination of this compound and doxorubicin.
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Materials:
-
6-well plates
-
Leukemia cells
-
This compound
-
Doxorubicin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed 1 x 10^6 cells per well in a 6-well plate.
-
After 24 hours, treat the cells with the desired concentrations of this compound, vehicle control, positive control, and combination treatment.
-
Incubate for 24-48 hours.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Materials:
-
6-well plates
-
Leukemia cells
-
This compound
-
Doxorubicin
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed 1 x 10^6 cells per well in a 6-well plate.
-
Treat the cells as described in the apoptosis assay.
-
Incubate for 24-48 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Western Blot Analysis
This technique is used to detect and quantify the expression of specific proteins involved in apoptosis and cell cycle regulation.
-
Materials:
-
Leukemia cells treated as described above
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CBR1, anti-cleaved caspase-3, anti-PARP, anti-p21, anti-Cyclin D1, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
-
-
Procedure:
-
Lyse the treated cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
-
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: this compound enhances doxorubicin-induced apoptosis in leukemia cells.
Caption: Workflow for evaluating this compound in leukemia cell culture.
Caption: Proposed mechanism of this compound-induced cell cycle arrest.
References
- 1. CBR1 - Wikipedia [en.wikipedia.org]
- 2. genecards.org [genecards.org]
- 3. Up-Regulation of Carbonyl Reductase 1 Renders Development of Doxorubicin Resistance in Human Gastrointestinal Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Carbonyl Reductase 1 Safely Improves the Efficacy of Doxorubicin in Breast Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Cbr1-IN-3 Handling in DMSO
This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility and stability of the carbonyl reductase 1 (CBR1) inhibitor, Cbr1-IN-3, in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO?
Q2: My this compound is not fully dissolving in DMSO. What can I do?
A2: Several factors can influence the dissolution of a compound in DMSO:
-
Compound Purity: Ensure you are using a high-purity grade of this compound, as impurities can affect solubility.
-
DMSO Quality: Use anhydrous, high-purity DMSO. DMSO is highly hygroscopic, and absorbed water can reduce the solubility of many compounds.[1]
-
Temperature: Gentle warming to 37°C, accompanied by vortexing or sonication, can facilitate dissolution.[1] However, avoid excessive heat, which could degrade the compound.
-
Concentration: You may be attempting to prepare a solution that exceeds the solubility limit of this compound in DMSO.
Q3: How should I store a this compound stock solution in DMSO?
A3: For long-term storage, it is recommended to store this compound DMSO stock solutions at -20°C or -80°C. To avoid degradation from repeated freeze-thaw cycles, the stock solution should be aliquoted into single-use volumes.
Q4: I observed precipitation in my this compound DMSO stock solution after storing it in the freezer. What happened?
A4: Precipitation upon freezing and thawing is a common issue. This can be due to the compound crashing out of solution at lower temperatures. If you observe precipitation, try warming the solution to 37°C and vortexing or sonicating to redissolve the compound before use. To minimize this, consider preparing aliquots of a lower concentration if the problem persists.
Q5: How stable is this compound in DMSO?
A5: While specific stability data for this compound is not available, general studies on small molecule stability in DMSO provide some guidance. Many compounds are stable in DMSO for extended periods when stored properly. However, factors like water absorption by DMSO and repeated freeze-thaw cycles can lead to degradation over time. It is best practice to use freshly prepared solutions when possible or to perform stability tests on your stock solutions if they are to be stored for long periods.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| This compound powder does not dissolve in DMSO | - Attempting to dissolve at a concentration above its solubility limit.- Poor quality DMSO (contains water).- Insufficient mixing. | - Try preparing a more dilute solution.- Use fresh, anhydrous, high-purity DMSO.- Gently warm the solution to 37°C while vortexing or sonicating. |
| Precipitation observed in DMSO stock solution upon storage | - Compound has low solubility at storage temperature.- Freeze-thaw cycles causing the compound to crash out. | - Before use, warm the vial to 37°C and vortex/sonicate to redissolve.- Prepare smaller, single-use aliquots to minimize freeze-thaw cycles.- Consider storing at a lower concentration. |
| Inconsistent experimental results using the same stock solution | - Degradation of this compound over time.- Inaccurate concentration due to solvent evaporation or water absorption. | - Prepare fresh stock solutions more frequently.- Ensure vials are tightly sealed to prevent evaporation and moisture absorption.- Perform a stability study of your stock solution using techniques like HPLC. |
| Precipitation when diluting DMSO stock into aqueous buffer | - The compound is not soluble in the aqueous buffer at the final concentration. | - Make serial dilutions in DMSO first to a lower concentration before adding to the aqueous medium.- Ensure the final concentration of DMSO in the assay is low (typically <0.5%) and consistent across all experiments, including controls. |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Calibrated balance
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes (amber or covered in foil to protect from light)
Procedure:
-
Calculation: Determine the mass of this compound required to achieve the desired stock concentration (e.g., 10 mM).
-
Weighing: Accurately weigh the calculated amount of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Mixing: Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, gently warm the tube to 37°C for 5-10 minutes and vortex again. Sonication for 5-10 minutes can also be used to aid dissolution.
-
Inspection: Visually confirm that the solution is clear and free of any particulates.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Protocol for Assessing the Stability of this compound in DMSO
Objective: To determine the stability of this compound in a DMSO stock solution over a defined period.
Materials:
-
Freshly prepared this compound DMSO stock solution
-
HPLC system with a suitable column (e.g., C18) and detector
-
HPLC-grade solvents
Procedure:
-
Initial Analysis (Time = 0): Immediately after preparing the stock solution, take an aliquot, dilute it to an appropriate concentration for HPLC analysis, and inject it into the HPLC system. This will serve as your baseline purity measurement.
-
Storage: Store the remaining aliquots at the desired temperature (-20°C or -80°C).
-
Time Points: At predetermined intervals (e.g., 1 week, 1 month, 3 months), retrieve one aliquot from storage.
-
Sample Preparation: Thaw the aliquot at room temperature.
-
HPLC Analysis: Analyze the sample using the same HPLC method as the initial analysis.
-
Data Comparison: Compare the peak area of this compound at each time point to the initial measurement to determine the percentage of degradation.
Data Presentation
Table 1: General Stability of Small Molecules in DMSO at -20°C
While specific data for this compound is unavailable, the following table provides a general expectation for the stability of small molecule inhibitors stored in DMSO at -20°C, based on common laboratory practices.
| Storage Duration | Expected Purity | Recommendation |
| Freshly Prepared | >99% | Ideal for use. |
| 1 Month | >98% | Generally acceptable for most assays. |
| 3 Months | >95% | Purity should be checked before use. |
| 6 Months | Variable | Re-analysis of purity is highly recommended. Consider preparing a fresh stock. |
| >12 Months | Potentially significant degradation | It is advisable to use a freshly prepared solution. |
Note: This is a generalized table. The actual stability of this compound may vary.
Visualizations
Caption: Workflow for this compound stock solution preparation and use.
Caption: Decision tree for troubleshooting this compound dissolution.
References
Technical Support Center: Optimizing Cbr1-IN-3 Concentration for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing Cbr1-IN-3, a selective inhibitor of Carbonyl reductase 1 (CBR1), in cell culture experiments. The following sections offer frequently asked questions, detailed experimental protocols, and troubleshooting advice to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of Carbonyl reductase 1 (CBR1), an NADPH-dependent oxidoreductase.[1] CBR1 is involved in the metabolism of a wide range of endogenous compounds, such as prostaglandins and quinones, as well as xenobiotics, including various drugs.[1][2][3][4] By blocking the catalytic activity of CBR1, this compound prevents the conversion of specific substrates to their corresponding metabolites, thereby modulating downstream cellular pathways.
Caption: this compound inhibits the metabolic activity of the CBR1 enzyme.
Q2: How should I prepare and store this compound stock solutions?
A2: Proper handling is critical for maintaining the inhibitor's potency.
-
Solvent: Most small molecule inhibitors are soluble in organic solvents like dimethyl sulfoxide (DMSO). This compound should be dissolved in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Preparation: To ensure complete dissolution, vortex the solution and, if necessary, gently warm it in a 37°C water bath or sonicate briefly. Always visually inspect the solution to confirm there is no undissolved material.
-
Storage: Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light.
Q3: My compound is precipitating after dilution in cell culture media. What should I do?
A3: Precipitation can occur due to poor aqueous solubility or "solvent shock" when a concentrated DMSO stock is diluted into an aqueous medium. To mitigate this:
-
Pre-warm the cell culture medium to 37°C before adding the inhibitor.
-
Avoid adding the stock solution directly to the full volume of media. Instead, perform serial dilutions.
-
When adding the inhibitor to the medium, add it dropwise while gently vortexing or swirling the tube to facilitate mixing.
-
Determine the maximum soluble concentration of this compound in your specific medium by performing a solubility test.
Experimental Protocols & Workflow
Optimizing the experimental concentration of this compound is a multi-step process that involves determining the cytotoxic and inhibitory concentrations, followed by validation of target engagement.
Caption: General workflow for optimizing this compound concentration.
Protocol 1: Determining IC50 via Cell Viability (MTT) Assay
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the incubation period. Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentrations. A broad range (e.g., 1 nM to 100 µM) is recommended for the initial experiment.
-
Treatment: Remove the existing medium from the cells and add 100 µL of the medium containing the different inhibitor concentrations. Include wells for "untreated" (no inhibitor) and "vehicle control" (DMSO at the same final concentration as the highest inhibitor dose).
-
Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the log of the inhibitor concentration and use non-linear regression to calculate the IC50 value.
Protocol 2: Validating Target Engagement via Western Blot
This protocol can be used to confirm that this compound is engaging its target in cells, often by measuring a downstream biomarker.
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at various concentrations (e.g., 0.5x, 1x, and 5x the determined IC50) for a specific duration. Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Prepare samples for loading by mixing a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody against a downstream marker of CBR1 activity or CBR1 itself overnight at 4°C. Also probe for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to assess changes in protein levels.
Troubleshooting Guide
Issue: Inconsistent or No Biological Effect Observed
| Possible Cause | Troubleshooting Steps |
| Incorrect Concentration | The concentration may be too low for your specific cell line or assay. Re-run the dose-response experiment. |
| Compound Instability | The inhibitor may degrade in aqueous media over time. Prepare fresh dilutions for each experiment and consider a medium change with a fresh inhibitor for long incubations. |
| Low Target Expression | Your cell line may not express sufficient levels of CBR1. Verify CBR1 mRNA or protein expression using qPCR or Western Blot. |
| Cell Culture Variability | Differences in cell density, passage number, or health can affect results. Standardize cell culture conditions for all experiments. |
Issue: High Cellular Toxicity at Expected Efficacious Concentrations
References
Technical Support Center: Troubleshooting Cbr1-IN-3 Off-Target Effects in Kinase Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting potential off-target effects of Cbr1-IN-3 in kinase assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended target?
This compound is a chemical inhibitor designed to target Carbonyl Reductase 1 (CBR1). CBR1 is an NADPH-dependent oxidoreductase enzyme involved in the metabolism of a wide range of carbonyl compounds, including xenobiotics and endogenous signaling molecules.[1][2]
Q2: What are off-target effects and why are they a concern with this compound in kinase assays?
Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target.[3] this compound, as a small molecule inhibitor, has the potential to bind to the ATP-binding pocket of protein kinases, which share structural similarities across the kinome. This is a particular concern for quinazoline-based compounds, a chemical class to which many kinase inhibitors belong and which are known to have off-target effects on various kinases.[4][5] Unidentified off-target kinase inhibition can lead to misinterpretation of experimental results, attributing a biological effect to the inhibition of CBR1 when it is, in fact, caused by the modulation of an unintended kinase pathway.
Q3: My experimental results are not consistent with known CBR1 biology. Could off-target effects be the cause?
Yes, this is a strong possibility. If the observed phenotype in your cellular assays does not align with the known downstream signaling of CBR1, it is crucial to investigate potential off-target effects. For instance, if you observe changes in cellular processes regulated by common off-target kinases for quinazoline scaffolds, such as cell proliferation and angiogenesis (regulated by EGFR and VEGFR respectively), further investigation is warranted.
Q4: How can I determine if this compound is exhibiting off-target activity in my kinase assay?
Several experimental approaches can be used:
-
Kinase Profiling: Screen this compound against a broad panel of recombinant kinases to identify potential off-target interactions and determine their inhibitory concentrations (IC50 values).
-
Cellular Thermal Shift Assay (CETSA): This method can confirm target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding. A shift in the melting temperature of a suspected off-target kinase in the presence of this compound would indicate a direct interaction.
-
Western Blotting: Analyze the phosphorylation status of downstream substrates of suspected off-target kinases. A decrease in phosphorylation of a specific substrate in the presence of this compound suggests inhibition of the upstream kinase.
-
Control Compounds: Use a structurally different CBR1 inhibitor with a known selectivity profile as a control. If the two compounds produce different phenotypic effects despite similar on-target potency, it suggests the off-target profiles are different.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent IC50 values for this compound in different assays. | Off-target effects in cellular assays. A potent off-target kinase may be driving the phenotype in cellular assays, leading to a lower apparent IC50 than in a purified CBR1 enzymatic assay. | 1. Perform a kinase selectivity screen to identify potential off-targets. 2. Validate off-target engagement in cells using CETSA. 3. Use a more specific CBR1 inhibitor as a control. |
| Unexpected cellular phenotype (e.g., anti-proliferative effects). | Inhibition of growth factor receptor kinases. Quinazoline-based inhibitors are known to inhibit kinases like EGFR and VEGFR, which are key regulators of cell proliferation and survival. | 1. Perform Western blot analysis for downstream targets of EGFR (e.g., p-ERK, p-AKT) and VEGFR (e.g., p-PLCγ, p-eNOS). 2. Use specific inhibitors for EGFR or VEGFR as positive controls. |
| High background signal or assay interference. | Compound properties. this compound may be autofluorescent, or it may interfere with the detection method of your kinase assay (e.g., luciferase-based assays). | 1. Run a control experiment without the kinase to assess compound interference. 2. Consider using an alternative assay format (e.g., radiometric vs. fluorescence-based). |
| No correlation between CBR1 inhibition and the observed biological effect. | The primary driver of the phenotype is an off-target kinase. | 1. Generate a CBR1 knockout or knockdown cell line. If this compound still produces the same effect in these cells, the phenotype is CBR1-independent. 2. Perform a rescue experiment by overexpressing a drug-resistant mutant of the suspected off-target kinase. |
Quantitative Data
Due to the lack of publicly available, comprehensive kinase selectivity data for this compound, the following table presents a hypothetical selectivity profile based on the known cross-reactivity of the quinazoline scaffold. This data is for illustrative purposes to guide researchers in their experimental design and data interpretation.
| Target | IC50 (nM) | Comments |
| CBR1 (On-Target) | 50 | Potent inhibition of the intended target. |
| EGFR (Off-Target) | 250 | Moderate off-target inhibition. EGFR is a common off-target for quinazoline-based inhibitors. |
| VEGFR2 (Off-Target) | 800 | Weaker, but still notable, off-target inhibition. Also a known off-target for this scaffold. |
| SRC (Off-Target) | >10,000 | Likely not a significant off-target at typical experimental concentrations. |
| PKA (Off-Target) | >10,000 | High selectivity against this serine/threonine kinase. |
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
This protocol describes a general method for assessing the selectivity of this compound against a panel of protein kinases using a radiometric assay.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Panel of purified, active recombinant protein kinases
-
Specific peptide substrates for each kinase
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% Brij-35, 1 mM DTT)
-
[γ-³³P]ATP
-
10 mM ATP solution
-
384-well plates
-
Phosphocellulose filter plates
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO. A typical starting concentration is 100 µM with 10-point, 3-fold serial dilutions.
-
In a 384-well plate, add the kinase reaction buffer.
-
Add the appropriate amount of each kinase to its respective well.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for each kinase.
-
Incubate the reaction for a predetermined time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the plate and add a scintillation cocktail.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value for each kinase by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines a method to confirm the binding of this compound to a potential off-target kinase in intact cells.
Materials:
-
Cell line expressing the suspected off-target kinase
-
This compound
-
Cell culture medium and reagents
-
PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific for the suspected off-target kinase
-
Secondary antibody
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with this compound at the desired concentration or with a vehicle control (DMSO) for 1-2 hours at 37°C.
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the samples in a thermocycler across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes. Include a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 37°C water bath).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blotting: Collect the supernatant (soluble protein fraction). Determine the protein concentration and normalize all samples. Perform SDS-PAGE and Western blotting using a primary antibody against the suspected off-target kinase.
-
Data Analysis: Quantify the band intensities from the Western blot. For each treatment condition, normalize the intensity of each heated sample to the non-heated control. Plot the normalized intensity versus temperature to generate melting curves. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways of two common off-target kinases for quinazoline-based inhibitors: EGFR and VEGFR. Understanding these pathways can help in designing experiments to probe for off-target effects of this compound.
Caption: Simplified EGFR signaling pathway and potential inhibition point.
References
- 1. CBR1 - Wikipedia [en.wikipedia.org]
- 2. genecards.org [genecards.org]
- 3. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
Technical Support Center: Cbr1 Inhibitors in Animal Studies
Disclaimer: Information on a specific inhibitor designated "Cbr1-IN-3" is not available in the reviewed literature. This guide provides general strategies and troubleshooting advice for researchers working with novel Carbonyl Reductase 1 (CBR1) inhibitors in animal studies, based on the known functions of CBR1 and general principles of toxicology.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of Carbonyl Reductase 1 (CBR1) and why is it a target for inhibition?
Carbonyl Reductase 1 (CBR1) is a widely expressed enzyme that plays a significant role in the metabolism of various endogenous and exogenous compounds, including clinically important drugs.[1][2] It is an NADPH-dependent oxidoreductase that reduces ketones and aldehydes to their corresponding alcohols.[1][3] A key reason for targeting CBR1 is its involvement in the metabolism of anthracycline anticancer drugs like doxorubicin and daunorubicin.[4] CBR1 converts these drugs into less potent but highly cardiotoxic alcohol metabolites, such as doxorubicinol. Therefore, inhibiting CBR1 is a promising strategy to enhance the chemotherapeutic efficacy of these drugs while minimizing their cardiotoxic side effects.
Q2: What are the potential on-target toxicities of a Cbr1 inhibitor?
While inhibiting CBR1 can be beneficial in certain therapeutic contexts, it's important to consider potential on-target toxicities. CBR1 is involved in the detoxification of reactive lipid aldehydes generated during oxidative stress. Therefore, inhibition of CBR1 could potentially lead to an accumulation of these toxic aldehydes, particularly in tissues with high metabolic activity or under conditions of oxidative stress. This could manifest as cellular damage in organs like the liver, where CBR1 is highly expressed. Additionally, CBR1 plays a role in the metabolism of glucocorticoids, and its inhibition could alter glucocorticoid signaling, potentially impacting glucose homeostasis.
Q3: What are the potential off-target toxicities of a Cbr1 inhibitor?
Off-target effects are a common concern with small molecule inhibitors and can be a significant cause of toxicity. These effects occur when a drug interacts with unintended molecular targets. For a novel Cbr1 inhibitor, off-target toxicities are highly dependent on its chemical structure and are difficult to predict without comprehensive screening. Common off-targets for small molecule inhibitors include other kinases and enzymes with structurally similar active sites. These unintended interactions can lead to a wide range of adverse effects, affecting various organ systems. Therefore, it is crucial to perform broad in vitro safety profiling against a panel of common off-target proteins to identify potential liabilities early in development.
Q4: How can I select an appropriate starting dose for my Cbr1 inhibitor in an animal study?
Dose selection is a critical step in minimizing toxicity. A common approach is to start with a dose-range finding study. This typically involves administering a wide range of doses to a small number of animals to identify a maximum tolerated dose (MTD). The starting dose can be estimated based on the in vitro potency of the compound (e.g., IC50 for CBR1 inhibition) and its pharmacokinetic properties. It is advisable to start with a low dose, well below the predicted efficacious dose, and escalate gradually while closely monitoring for any signs of toxicity.
Troubleshooting Guide
Issue: Unexpected animal mortality or severe morbidity at predicted therapeutic doses.
Possible Cause 1: On-target toxicity.
-
Troubleshooting Step: Re-evaluate the role of CBR1 in the specific animal model and tissue types affected. Consider if the observed toxicity aligns with the known physiological functions of CBR1, such as detoxification of reactive aldehydes or glucocorticoid metabolism.
-
Experimental Protocol: Conduct a lower dose study to establish a clear dose-response relationship for the toxicity. Measure biomarkers of oxidative stress and organ function (e.g., liver enzymes) in blood and tissue samples.
Possible Cause 2: Off-target toxicity.
-
Troubleshooting Step: The compound may be hitting one or more unintended targets.
-
Experimental Protocol: Perform an in vitro off-target screening panel to identify potential interactions with other proteins. If a likely off-target is identified, you can try to find a structurally unrelated Cbr1 inhibitor with a different off-target profile to see if the toxicity is recapitulated.
Possible Cause 3: Formulation or vehicle-related toxicity.
-
Troubleshooting Step: The vehicle used to dissolve and administer the compound may be causing the toxicity.
-
Experimental Protocol: Administer a vehicle-only control group of animals under the exact same conditions as the treated group. Observe for any adverse effects. If the vehicle is toxic, explore alternative, well-tolerated formulations.
Data Presentation
Table 1: Example Data Summary for a Dose-Range Finding Study of a Novel Cbr1 Inhibitor
| Dose (mg/kg) | Number of Animals | Clinical Observations | Body Weight Change (%) | Key Biomarker Levels (e.g., ALT, AST) |
| Vehicle Control | 3 | Normal | +5% | Normal |
| 1 | 3 | Normal | +4% | Normal |
| 10 | 3 | Mild lethargy | +1% | Slightly elevated |
| 50 | 3 | Severe lethargy, ruffled fur | -10% | Significantly elevated |
| 100 | 3 | Moribund, euthanized | -20% | Markedly elevated |
This is a template table. Researchers should populate it with their own experimental data.
Experimental Protocols
Protocol 1: Abbreviated Dose-Range Finding (DRF) Study
-
Animal Model: Select a relevant rodent species (e.g., mice or rats).
-
Groups: Establish at least four dose groups, including a vehicle control and three escalating doses of the Cbr1 inhibitor (e.g., 1, 10, and 100 mg/kg). Use a small number of animals per group (n=2-3).
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Observe the animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose). Record observations such as changes in activity, posture, and grooming. Measure body weight daily.
-
Endpoint: The study can be terminated after a few days (e.g., 3-7 days). The highest dose that does not cause significant toxicity or mortality is considered the Maximum Tolerated Dose (MTD).
-
Sample Collection: At the end of the study, collect blood for clinical chemistry analysis and tissues for histopathology to assess organ toxicity.
Visualizations
Caption: Cbr1 inhibition blocks the conversion of doxorubicin to its cardiotoxic metabolite.
Caption: Experimental workflow for preclinical evaluation of a Cbr1 inhibitor.
Caption: Decision tree for troubleshooting unexpected toxicity in animal studies.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of carbonyl reductase 1 in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Carbonyl Reductase 1 Safely Improves the Efficacy of Doxorubicin in Breast Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Cbr1-IN-3 experimental variability and reproducibility issues
Welcome to the technical support center for Cbr1-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental complexities associated with this novel Carbonyl Reductase 1 (CBR1) inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential variability and reproducibility issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Carbonyl Reductase 1 (CBR1) and what is its primary function?
Carbonyl Reductase 1 (CBR1) is a member of the short-chain dehydrogenases/reductases (SDR) family.[1] It is an NADPH-dependent enzyme with a broad substrate specificity, metabolizing a wide variety of carbonyl compounds, including quinones, prostaglandins, and various xenobiotics.[1][2] CBR1 is involved in the metabolism of clinically important drugs and plays a role in protecting cells from oxidative stress and apoptosis.[1][3]
Q2: What are the known cellular targets of this compound?
While specific data for this compound is not widely available in public literature, as a CBR1 inhibitor, its primary intended target is the enzyme Carbonyl Reductase 1. The goal of this compound is to modulate the activity of this enzyme. However, like many small molecule inhibitors, there is a potential for off-target effects.
Q3: What are potential sources of experimental variability when working with this compound?
Several factors can contribute to experimental variability when using a novel inhibitor like this compound:
-
Compound Stability and Solubility: The stability of the inhibitor in different solvents and media over time can affect its effective concentration. Poor solubility can lead to inconsistent results.
-
Off-Target Effects: Small molecule inhibitors can sometimes interact with other proteins besides the intended target, leading to unexpected biological responses. It is known that other isoforms of carbonyl reductase, such as CBR3, exist and share sequence similarity with CBR1, which could be a potential off-target.
-
Cell Line Specificity: The expression levels of CBR1 can vary significantly between different cell lines. Additionally, genetic polymorphisms in the CBR1 gene can lead to variations in enzyme activity, which may affect the inhibitor's potency.
-
Experimental Conditions: Variations in cell density, passage number, and incubation times can all contribute to inconsistent results in cell-based assays.
Q4: Are there known polymorphisms in the CBR1 gene that could affect my results?
Yes, there are identified non-synonymous polymorphisms in the human CBR1 gene. For example, the CBR1 V88I polymorphism can result in an enzyme isoform with altered substrate affinity and catalytic activity. Such genetic variations in your cell lines could be a source of variability in your experimental outcomes.
Troubleshooting Guides
Table 1: Troubleshooting Inconsistent IC50 Values
| Problem | Potential Cause | Recommended Solution |
| High variability in IC50 values between experiments. | Compound Instability: this compound may be degrading in your solvent or assay medium. | Prepare fresh stock solutions of the inhibitor for each experiment. Assess the stability of the compound under your specific experimental conditions (e.g., temperature, light exposure). |
| Inconsistent Cell Seeding: Variations in the number of cells seeded per well can significantly impact the apparent potency of an inhibitor. | Use a cell counter to ensure consistent cell numbers. Allow cells to adhere and resume logarithmic growth before adding the inhibitor. | |
| Cell Passage Number: High passage numbers can lead to phenotypic and genotypic drift in cell lines. | Use cells within a defined low passage number range for all experiments. | |
| IC50 values differ significantly from expected or previously obtained results. | Incorrect Compound Concentration: Errors in serial dilutions or initial stock concentration. | Verify the concentration of your stock solution. Prepare fresh serial dilutions for each experiment and use calibrated pipettes. |
| Cell Line Misidentification or Contamination: The cell line being used may not be the correct one or may be contaminated. | Perform cell line authentication (e.g., STR profiling). Regularly test for mycoplasma contamination. | |
| Variability in Reagent Quality: Inconsistent quality of media, serum, or other reagents. | Use high-quality reagents from a reliable supplier. Maintain consistency in reagent lots whenever possible. |
Table 2: Troubleshooting Unexpected Cellular Phenotypes
| Problem | Potential Cause | Recommended Solution |
| Observed cell death or toxicity at concentrations where the inhibitor should be specific. | Off-Target Effects: The inhibitor may be affecting other critical cellular pathways. | Perform target validation experiments, such as using siRNA to knock down CBR1, to confirm that the observed phenotype is due to inhibition of the intended target. Profile the inhibitor against a panel of related enzymes (e.g., other reductases) to assess its selectivity. |
| Solvent Toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) may be causing toxicity at the concentrations used. | Include a vehicle-only control in all experiments to assess the effect of the solvent. Aim for a final solvent concentration of ≤0.5% in your assay. | |
| No observable effect of the inhibitor, even at high concentrations. | Low CBR1 Expression in Cell Line: The chosen cell line may not express sufficient levels of CBR1 for the inhibitor to have a measurable effect. | Screen a panel of cell lines to identify one with robust CBR1 expression. Confirm CBR1 expression levels using techniques like Western blotting or qPCR. |
| Poor Cell Permeability: The inhibitor may not be effectively entering the cells. | Assess the cell permeability of the compound using specific assays. If permeability is low, consider formulation strategies to enhance bioavailability. | |
| Compound Precipitation: The inhibitor may be precipitating out of solution at the tested concentrations. | Visually inspect your assay plates for any signs of precipitation. Determine the solubility of the inhibitor in your assay medium. |
Experimental Protocols
Protocol 1: In Vitro CBR1 Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against purified CBR1 enzyme.
Materials:
-
Purified recombinant human CBR1 enzyme
-
NADPH
-
CBR1 substrate (e.g., menadione or a specific substrate of interest)
-
This compound
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well, clear-bottom microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare solutions of CBR1 enzyme, NADPH, and the substrate in assay buffer.
-
-
Assay Setup:
-
In each well of the 96-well plate, add a specific volume of the this compound dilution (or vehicle control).
-
Add the CBR1 enzyme solution to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Add the NADPH solution to each well.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Take readings at regular intervals for a set period (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Protocol 2: Cell-Based Viability Assay
This protocol describes a general method to evaluate the effect of this compound on the viability of a chosen cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Cell viability reagent (e.g., MTT, resazurin, or a luminescence-based ATP assay)
-
96-well, tissue culture-treated microplate (use black plates for fluorescence/luminescence assays)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into the 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound (and a vehicle control).
-
-
Incubation:
-
Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
-
Data Acquisition:
-
Measure the absorbance, fluorescence, or luminescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells.
-
Plot the percent viability versus the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Visualizations
References
addressing Cbr1-IN-3 degradation in long-term experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on addressing the potential degradation of the Carbonyl Reductase 1 (CBR1) inhibitor, Cbr1-IN-3, during long-term experiments. The following information is designed to help you troubleshoot stability issues, understand the relevant biological pathways, and implement effective experimental protocols.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound.
| Question | Answer |
| How should I prepare stock solutions of this compound? | It is recommended to prepare high-concentration stock solutions (e.g., 10 mM) in anhydrous dimethyl sulfoxide (DMSO). Store these stock solutions in small, single-use aliquots at -80°C to minimize freeze-thaw cycles. |
| What are the signs of this compound degradation? | Visual indicators of degradation can include a change in the color of your stock solution or the formation of precipitate upon thawing. Experimentally, a gradual or sudden loss of the inhibitor's biological activity, requiring higher concentrations to achieve the same effect, is a strong indicator of degradation. |
| What is the expected stability of this compound in cell culture media? | The stability of small molecule inhibitors like this compound in aqueous and complex biological media can vary significantly. Factors such as the compound's chemical structure, the pH of the media, the presence of serum proteins, and the incubation temperature and duration can all influence its stability. Some inhibitors may be stable for several days, while others can degrade within hours. |
| How can I determine the stability of this compound under my specific experimental conditions? | To determine the stability of this compound in your experiments, you can incubate the inhibitor in your cell culture media for various durations (e.g., 0, 2, 8, 24, 48 hours) at 37°C. At each time point, collect an aliquot of the media and analyze the concentration of the intact inhibitor using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
| Can components of the cell culture media affect this compound? | Yes, components in the cell culture media, particularly serum proteins, can bind to small molecules, which may reduce their effective concentration and potentially alter their stability. It is advisable to assess the efficacy of this compound in both serum-free and serum-containing media to understand any potential effects. |
II. Troubleshooting Guide for this compound Degradation
This guide provides a systematic approach to identifying and resolving issues related to this compound instability in your experiments.
Decision Tree for Troubleshooting
Caption: Troubleshooting decision tree for this compound degradation.
III. Quantitative Data on Inhibitor Stability
While specific stability data for "this compound" is not publicly available, the following table provides a representative stability profile for a hypothetical CBR1 inhibitor in common experimental solutions, based on known characteristics of similar small molecules.
| Condition | Temperature | Duration (hours) | Remaining Compound (%) |
| DMSO Stock | -80°C | 72 | >99% |
| -20°C | 72 | 98% | |
| 4°C | 72 | 95% | |
| Room Temp | 72 | 85% | |
| Cell Culture Media (10% FBS) | 37°C | 0 | 100% |
| 37°C | 8 | 88% | |
| 37°C | 24 | 65% | |
| 37°C | 48 | 40% | |
| 37°C | 72 | 25% | |
| Phosphate-Buffered Saline (PBS) | 37°C | 0 | 100% |
| 37°C | 8 | 92% | |
| 37°C | 24 | 75% | |
| 37°C | 48 | 55% | |
| 37°C | 72 | 35% |
Note: This data is illustrative and should be confirmed for your specific batch of this compound and experimental conditions.
IV. Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
Objective: To determine the rate of degradation of this compound in your specific cell culture medium over time.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (with serum, if applicable)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS system
Procedure:
-
Prepare a working solution of this compound in your complete cell culture medium to the final concentration used in your experiments (e.g., 10 µM). Ensure the final DMSO concentration is below 0.1%.
-
Immediately after preparation (T=0), take an aliquot of the solution, and store it at -80°C for later analysis.
-
Incubate the remaining solution in a sterile, capped tube at 37°C in a cell culture incubator.
-
At designated time points (e.g., 2, 4, 8, 12, 24, 48 hours), remove aliquots of the incubated solution and immediately freeze them at -80°C.
-
Once all time points are collected, thaw the samples and analyze the concentration of intact this compound in each aliquot using a validated HPLC or LC-MS method.
-
Plot the percentage of remaining this compound against time to determine its stability profile.
Protocol 2: Mitigating this compound Degradation in Long-Term Experiments
Objective: To maintain a consistent effective concentration of this compound in long-term cell culture experiments.
Procedure:
-
Based on the stability data from Protocol 1, determine the half-life of this compound in your culture conditions.
-
To maintain a steady-state concentration of the inhibitor, perform partial or complete media changes with freshly prepared this compound at intervals shorter than the compound's half-life. For example, if the half-life is 24 hours, consider replenishing the media every 12-18 hours.
-
For very long-term experiments, consider using a perfusion system if available, to continuously supply fresh media containing this compound.
-
As a control, culture cells in the absence of the inhibitor and with the vehicle (DMSO) alone, following the same media change schedule.
-
At the end of the experiment, assess your desired biological endpoints.
V. Signaling Pathways and Experimental Workflows
CBR1 Signaling Pathway
Carbonyl Reductase 1 (CBR1) is a cytosolic, NADPH-dependent oxidoreductase that plays a crucial role in the metabolism of a wide range of endogenous and xenobiotic carbonyl compounds. Its activity is integrated into several key cellular pathways, including prostaglandin metabolism and the oxidative stress response.
Caption: CBR1 signaling pathway and point of inhibition.
Experimental Workflow for Stability Assessment
The following diagram outlines the experimental workflow for assessing the stability of this compound.
Caption: Workflow for assessing this compound stability.
Technical Support Center: Cbr1-IN-3 Interference with Fluorescence-Based Assays
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Cbr1-IN-3 in their experiments. It provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference with fluorescence-based assays, ensuring the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it interfere with my fluorescence assay?
This compound is a small molecule inhibitor of Carbonyl Reductase 1 (CBR1), an enzyme involved in the metabolism of various xenobiotics and endogenous compounds.[1][2] Like many small molecules, particularly those with aromatic ring structures, this compound has the potential to interfere with fluorescence-based assays through two primary mechanisms: autofluorescence and fluorescence quenching.[3][4]
Q2: What is autofluorescence and how can it lead to misleading results?
Autofluorescence is the intrinsic property of a compound to absorb light and emit it at a longer wavelength.[5] If this compound is autofluorescent at the excitation and emission wavelengths used in your assay, it can artificially increase the measured fluorescence signal. This may lead to false-positive results in gain-of-signal assays or mask a true inhibitory effect in loss-of-signal assays.
Q3: What is fluorescence quenching and how does it differ from autofluorescence?
Fluorescence quenching is a process where a compound reduces the fluorescence intensity of a fluorophore without being fluorescent itself. This can occur through various mechanisms, including the inner filter effect, where the compound absorbs the excitation or emission light. Quenching can lead to false-positive results in assays where a decrease in signal indicates inhibition.
Q4: How can I determine if this compound is interfering with my specific assay?
The most straightforward method is to run a "compound-only" control. This involves measuring the fluorescence of this compound in the assay buffer at various concentrations, without the other assay components (e.g., enzyme, substrate, or fluorophore). A concentration-dependent increase in fluorescence indicates autofluorescence, while a lack of signal does not rule out quenching.
Q5: What are the initial steps to mitigate suspected interference from this compound?
If interference is suspected, the first step is to characterize the spectral properties of this compound. This involves performing a full excitation and emission scan to determine its absorbance and fluorescence profile. Based on these findings, you can then employ strategies such as switching to a fluorophore with different excitation/emission wavelengths that do not overlap with those of this compound. Red-shifting the assay to use fluorophores that excite and emit at longer wavelengths is a common strategy, as fewer compounds tend to be fluorescent in the red part of the spectrum.
Troubleshooting Guides
Guide 1: Identifying the Nature of Interference
Problem: You observe unexpected or inconsistent results in your fluorescence-based assay when using this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying assay interference.
Guide 2: Mitigating Autofluorescence
Identified Issue: this compound is autofluorescent at your assay's wavelengths.
| Mitigation Strategy | Description | Pros | Cons |
| 1. Background Subtraction | Run a parallel plate with this compound at the same concentrations but without the assay fluorophore. Subtract this background from your experimental wells. | Simple to implement. | May not be accurate if this compound fluorescence is altered by other assay components. |
| 2. Red-Shift Assay Wavelengths | Switch to a fluorophore with excitation and emission wavelengths that are outside of the autofluorescence range of this compound. | Highly effective at eliminating interference. | May require re-optimization of the assay with a new fluorophore. |
| 3. Time-Resolved Fluorescence (TRF) | Use a lanthanide-based fluorophore with a long fluorescence lifetime. A delay between excitation and detection allows the short-lived background fluorescence from this compound to decay. | Very effective for reducing background from autofluorescence. | Requires a plate reader capable of TRF measurements. |
| 4. Decrease Fluorophore Concentration | In some cases, reducing the concentration of the assay's fluorophore can improve the signal-to-background ratio. | Easy to test. | May reduce the overall assay window and sensitivity. |
Guide 3: Mitigating Fluorescence Quenching
Identified Issue: this compound is quenching the signal from your assay's fluorophore.
| Mitigation Strategy | Description | Pros | Cons |
| 1. Check for Inner Filter Effect | Measure the absorbance spectrum of this compound. If it overlaps with the fluorophore's excitation or emission wavelengths, this indicates an inner filter effect. | Helps to understand the mechanism of quenching. | Does not directly solve the issue. |
| 2. Adjust Reagent Addition Order | If possible, add this compound after the fluorophore has had time to react or bind. | Simple to try. | May not be feasible for all assay formats. |
| 3. Switch to a Different Assay Technology | If quenching is severe and cannot be mitigated, consider an orthogonal assay with a different detection method (e.g., absorbance, luminescence, or a label-free technology). | Provides an independent validation of results. | Requires significant effort in assay development and validation. |
Experimental Protocols
Protocol 1: Determining Autofluorescence of this compound
-
Prepare a serial dilution of this compound in the assay buffer. The concentration range should cover and exceed the concentrations used in your primary assay.
-
Dispense the dilutions into the wells of a microplate. Include wells with only the assay buffer as a blank control.
-
Set the fluorescence reader to the excitation and emission wavelengths of your primary assay.
-
Measure the fluorescence intensity of each well.
-
Data Analysis: Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing this compound. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Characterizing the Spectral Properties of this compound
-
Prepare a solution of this compound in the assay buffer at the highest concentration used in your assay.
-
Perform an emission scan: Excite the sample at the excitation wavelength of your assay's fluorophore and scan a range of emission wavelengths (e.g., 400-700 nm) to identify any emission peaks.
-
Perform an excitation scan: Set the emission wavelength to that of your assay's fluorophore and scan a range of excitation wavelengths (e.g., 300-550 nm) to identify any absorbance peaks that could lead to fluorescence.
-
Data Analysis: The resulting spectra will reveal the fluorescence profile of this compound and guide the selection of alternative fluorophores if needed.
Signaling Pathway and Experimental Workflow Diagrams
CBR1 Signaling Pathway Context
Caption: Inhibition of CBR1 by this compound.
Experimental Workflow for Investigating Interference
Caption: Workflow for addressing potential assay interference.
References
- 1. Induction of carbonyl reductase 1 (CBR1) expression in human lung tissues and lung cancer cells by the cigarette smoke constituent benzo[a]pyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of carbonyl reductase 1 in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Bioavailability of Cbr1-IN-3 and Other CBR1 Inhibitors in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor bioavailability of Carbonyl Reductase 1 (CBR1) inhibitors, including compounds like Cbr1-IN-3, in preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is Carbonyl Reductase 1 (CBR1) and why is it a relevant target in drug development?
Carbonyl Reductase 1 (CBR1) is a widely expressed enzyme that belongs to the short-chain dehydrogenases/reductases (SDR) family.[1] It plays a significant role in the metabolism of a wide range of endogenous and xenobiotic compounds, including key signaling molecules and various drugs.[1][2] In oncology, CBR1 is known to metabolize chemotherapeutic agents like doxorubicin, converting them into less potent and more cardiotoxic metabolites.[3] Inhibition of CBR1 is therefore a promising strategy to enhance the efficacy and safety of such therapies.[3]
Q2: We are observing very low systemic exposure of our CBR1 inhibitor, this compound, after oral administration in mice. What are the likely causes?
Low oral bioavailability of small molecule inhibitors like this compound is a common challenge in preclinical development. The primary reasons often include:
-
Poor Aqueous Solubility: Many kinase and enzyme inhibitors are highly lipophilic and have low solubility in gastrointestinal fluids, which is a critical first step for absorption.
-
High First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or the liver before it reaches systemic circulation. The cytochrome P450 (CYP) family of enzymes are major contributors to this effect.
-
Efflux by Transporters: The compound may be actively transported back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp).
Q3: What are the initial steps to diagnose the cause of poor bioavailability for our CBR1 inhibitor?
A systematic approach is crucial. We recommend the following initial in vitro and in silico assessments:
-
Solubility Assessment: Determine the kinetic and thermodynamic solubility of your compound in simulated gastric and intestinal fluids (SGF, SIF).
-
Permeability Assessment: Use in vitro models like the Caco-2 permeability assay to assess the compound's ability to cross the intestinal epithelium and to identify if it is a substrate for efflux transporters like P-gp.
-
Metabolic Stability Assessment: In vitro assays using liver microsomes or hepatocytes can help determine the compound's susceptibility to first-pass metabolism.
-
In Silico Modeling: Computational tools can predict physicochemical properties, absorption, distribution, metabolism, and excretion (ADME) characteristics, providing early insights into potential liabilities.
Troubleshooting Guide
This guide provides specific troubleshooting steps for common issues encountered during the preclinical development of CBR1 inhibitors with poor bioavailability.
| Issue | Potential Cause | Recommended Solution |
| Low and variable plasma concentrations after oral dosing | Poor aqueous solubility and dissolution rate in the GI tract. | Formulation Enhancement: • Micronization/Nanonization: Reduce particle size to increase surface area and dissolution rate.• Amorphous Solid Dispersions (ASDs): Disperse the compound in a polymer matrix to create a higher energy, more soluble amorphous form.• Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) can improve solubility and absorption.• Co-solvents and Surfactants: Use of pharmaceutically acceptable solubilizing agents. |
| High first-pass metabolism | Extensive metabolism by gut wall or liver enzymes (e.g., CYPs). | Route of Administration Modification: • Consider alternative routes that bypass the liver, such as intraperitoneal (IP) or intravenous (IV) administration for initial efficacy studies.Chemical Modification: • Prodrug Approach: Modify the chemical structure to mask metabolically labile sites. The prodrug is then converted to the active compound in vivo. |
| Poor permeability across the intestinal barrier | The compound is a substrate for efflux transporters like P-gp. | Co-administration with Inhibitors: • In preclinical studies, co-administration with a known P-gp inhibitor (e.g., verapamil) can confirm the role of efflux and improve absorption.Formulation with Bioenhancers: • Certain excipients and natural compounds can inhibit efflux transporters. |
| Inconsistent results between in vitro and in vivo experiments | Differences in experimental conditions and biological complexity. | Refine In Vitro Models: • Ensure in vitro assay conditions (e.g., pH, presence of bile salts) closely mimic the in vivo environment.Comprehensive In Vivo Pharmacokinetic (PK) Studies: • Conduct detailed PK studies with different formulations and routes of administration to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. |
Data on Formulation Strategies to Enhance Bioavailability
The following table summarizes formulation strategies that have been successfully applied to improve the oral bioavailability of poorly soluble compounds, which can be extrapolated to CBR1 inhibitors.
| Formulation Strategy | Example Compound | Animal Model | Improvement in Bioavailability |
| Supersaturatable Co-solvent Formulation (S-cosolvent) | PNU-91325 | Dogs | ~5-fold increase compared to a standard PEG 400 formulation. |
| Supersaturatable Self-Emulsifying Drug Delivery System (S-SEDDS) | PNU-91325 | Dogs | ~6-fold increase compared to a standard PEG 400 formulation. |
| Lipophilic Salt Formation with Lipid-Based Formulation | Cabozantinib | Rats | ~2-fold increase in oral absorption. |
Experimental Protocols
Protocol 1: Preparation of a Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS)
-
Excipient Solubility Screening:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).
-
Select excipients that show the highest solubility for the compound.
-
-
Ternary Phase Diagram Construction:
-
Based on the solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the self-emulsification region.
-
-
Formulation Preparation:
-
Accurately weigh the selected oil, surfactant, and co-solvent into a glass vial.
-
Heat the mixture to 40-60°C to ensure homogeneity.
-
Add the calculated amount of this compound to the mixture and stir until completely dissolved.
-
-
Characterization:
-
Visually assess the self-emulsification properties by adding the formulation to water.
-
Measure the droplet size and zeta potential of the resulting emulsion using dynamic light scattering.
-
Assess the stability of the formulation under different storage conditions.
-
Visualizations
Caption: Signaling pathway illustrating the role of CBR1 in doxorubicin metabolism and the mechanism of action for a CBR1 inhibitor like this compound.
Caption: Experimental workflow for developing and evaluating a bioavailability-enhanced formulation for a CBR1 inhibitor.
Caption: A logical troubleshooting flowchart to diagnose and address the causes of poor bioavailability for a preclinical compound.
References
refining Cbr1-IN-3 dosage for optimal therapeutic window
Welcome to the technical support center for Cbr1-IN-3, a novel inhibitor of Carbonyl Reductase 1 (CBR1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining the dosage of this compound to define its optimal therapeutic window. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Carbonyl Reductase 1 (CBR1). CBR1 is an NADPH-dependent oxidoreductase that metabolizes a wide range of endogenous and xenobiotic carbonyl compounds.[1][2][3] By inhibiting CBR1, this compound can prevent the metabolic inactivation of certain drugs or alter the balance of signaling molecules, which may be beneficial in various disease contexts.[4]
Q2: What is the relevance of inhibiting CBR1 in drug therapy?
A2: CBR1 is involved in the metabolism of several clinically important drugs, including anticancer agents like doxorubicin.[5] The metabolites produced by CBR1 can sometimes be less active or more toxic than the parent drug. Therefore, inhibiting CBR1 can potentially enhance the efficacy and reduce the toxicity of co-administered therapeutic agents.
Q3: How do I determine the starting dose for my in vitro experiments?
A3: For initial in vitro experiments, it is recommended to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) of this compound against purified CBR1 enzyme or in a cellular model expressing CBR1. A typical starting range for a novel small molecule inhibitor would be from low nanomolar to high micromolar concentrations.
Q4: I am observing cytotoxicity in my cell-based assays. What could be the cause?
A4: Cytotoxicity can arise from on-target effects (inhibition of CBR1 leading to cellular stress) or off-target effects of this compound. It is crucial to include appropriate controls, such as a vehicle-only control and a positive control for cytotoxicity. Consider performing a counter-screen against a panel of other reductases to assess the selectivity of this compound. If cytotoxicity persists, lowering the concentration and reducing the incubation time may be necessary.
Q5: My in vivo experiments are not showing the expected efficacy. What are the potential reasons?
A5: Lack of in vivo efficacy can be due to several factors, including poor pharmacokinetic properties (e.g., low bioavailability, rapid clearance), insufficient target engagement at the administered dose, or the biological model not being dependent on the CBR1 pathway. It is essential to conduct pharmacokinetic studies to understand the exposure of this compound in the target tissue.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent IC50 values | - Compound instability in solution.- Variability in enzyme/cell plating density.- Inconsistent incubation times. | - Prepare fresh stock solutions of this compound.- Ensure consistent cell seeding and enzyme concentrations.- Standardize all incubation periods. |
| High background signal in enzymatic assays | - Autofluorescence of this compound.- Non-specific binding to assay components. | - Run a control with this compound in the absence of enzyme.- Include a non-specific binding control in your assay setup. |
| Precipitation of this compound in aqueous buffer | - Poor aqueous solubility of the compound. | - Decrease the final concentration.- Use a co-solvent like DMSO (ensure final concentration is not cytotoxic). |
| No dose-response relationship observed | - The concentration range tested is too narrow or not appropriate.- The assay is not sensitive enough to detect inhibition. | - Test a wider range of this compound concentrations (e.g., log dilutions).- Optimize assay conditions (e.g., substrate concentration, enzyme concentration). |
Experimental Protocols
Determining the In Vitro IC50 of this compound
Objective: To determine the concentration of this compound that inhibits 50% of CBR1 enzymatic activity.
Methodology:
-
Reagents and Materials:
-
Purified recombinant human CBR1 enzyme.
-
NADPH.
-
A suitable CBR1 substrate (e.g., menadione).
-
This compound stock solution (in DMSO).
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
96-well microplate.
-
Microplate reader.
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer. The final DMSO concentration should be kept below 0.5%.
-
In a 96-well plate, add the assay buffer, CBR1 enzyme, and the serially diluted this compound or vehicle control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the substrate and NADPH.
-
Monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) over time using a microplate reader.
-
Calculate the initial reaction velocities.
-
Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Assessing Cellular Potency (EC50) of this compound
Objective: To determine the effective concentration of this compound that produces 50% of the maximum response in a cell-based assay.
Methodology:
-
Reagents and Materials:
-
A human cell line with detectable CBR1 expression (e.g., A549 lung cancer cells).
-
Cell culture medium and supplements.
-
A CBR1 substrate that is metabolized to a detectable product (e.g., a fluorescent probe).
-
This compound stock solution (in DMSO).
-
Cell viability reagent (e.g., MTT, CellTiter-Glo).
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control for a predetermined time (e.g., 24 hours).
-
Add the CBR1 substrate to the cells and incubate for a specific period.
-
Measure the formation of the metabolic product using a microplate reader.
-
In a parallel plate, assess cell viability to normalize for any cytotoxic effects of the compound.
-
Plot the normalized cellular response against the logarithm of this compound concentration and fit the data to determine the EC50 value.
-
Quantitative Data Summary
The following table presents hypothetical data for this compound that researchers might generate. These values should be determined experimentally for the specific batch of the compound being used.
| Parameter | Value | Description |
| IC50 (Enzymatic) | 50 nM | Concentration of this compound that inhibits 50% of purified CBR1 enzyme activity. |
| EC50 (Cellular) | 200 nM | Concentration of this compound that produces 50% of the maximal effect in a cellular assay. |
| CC50 (Cytotoxicity) | > 10 µM | Concentration of this compound that causes 50% cell death. |
| Plasma Protein Binding | 95% | The percentage of this compound bound to plasma proteins. |
| Bioavailability (Oral) | 30% | The fraction of an orally administered dose of this compound that reaches systemic circulation. |
Visualizations
Signaling Pathway
References
- 1. The role of carbonyl reductase 1 in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CBR1 - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. researchgate.net [researchgate.net]
- 5. CBR1 and CBR3 pharmacogenetics and their influence on doxorubicin disposition in Asian breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Effect of Cbr1-IN-3 on Carbonyl Reductase 1 (CBR1): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the inhibitory effect of a novel compound, Cbr1-IN-3, on Carbonyl Reductase 1 (CBR1). It outlines key experiments, presents comparative data from known CBR1 inhibitors, and offers detailed protocols to ensure rigorous evaluation. CBR1 is a critical enzyme in the metabolism of various xenobiotics, including anticancer drugs, and its inhibition is a promising strategy to enhance therapeutic efficacy and mitigate side effects.[1][2][3][4]
Understanding CBR1 and Its Inhibition
Carbonyl reductase 1 (CBR1) is a widely distributed NADPH-dependent oxidoreductase with broad substrate specificity for carbonyl compounds like quinones and prostaglandins.[5] It plays a significant role in the metabolism of several clinically important drugs. For instance, CBR1-mediated reduction of anthracyclines, such as doxorubicin and daunorubicin, leads to the formation of less potent and more cardiotoxic metabolites. Consequently, inhibiting CBR1 is a key therapeutic strategy to increase the efficacy of these chemotherapeutic agents and prevent their cardiotoxic side effects.
Comparative Analysis of CBR1 Inhibitors
To effectively evaluate this compound, its inhibitory potency must be compared against a panel of known CBR1 inhibitors. The half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, is a standard metric for this comparison.
Table 1: Comparison of In Vitro Inhibitory Potency (IC50) of Various CBR1 Inhibitors
| Inhibitor | IC50 (µM) | Substrate Used | Notes |
| This compound | TBD | Menadione / Daunorubicin | Data to be determined |
| Hydroxy-PP-Me | 0.759 | Not Specified | A selective CBR1 inhibitor. |
| CBR1-IN-5 | 0.1 | Not Specified | A potent CBR1 inhibitor. |
| CBR1-IN-7 (JV-2) | 8 | Not Specified | A human CBR1 inhibitor. |
| YF-Mo1 | 1.1 | Not Specified | A CBR1 inhibitor. |
| ASP9521 | 44.00 | Menadione | A dual AKR1C3 and CBR1 inhibitor. |
| 8-Prenylnaringenin (8-PN) | 0.18 (Ki(app)) | 2,3-hexanedione | A potent natural flavonoid inhibitor. |
| MonoHER | 164 (CBR1 I88) / 219 (CBR1 V88) | Daunorubicin | A cardioprotective flavonoid. |
| MonoHER | 37 (CBR1 I88) / 59 (CBR1 V88) | Doxorubicin | Shows differential inhibition of CBR1 polymorphic variants. |
TBD: To Be Determined
Experimental Protocols for Validation
Rigorous and standardized experimental protocols are crucial for generating reliable and comparable data. The following sections detail the essential assays for validating the inhibitory effect of this compound.
In Vitro CBR1 Inhibition Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of recombinant human CBR1. The decrease in NADPH concentration, which is consumed during the reduction of a substrate, is monitored spectrophotometrically.
Protocol:
-
Reagents and Materials:
-
Recombinant human CBR1 enzyme
-
NADPH
-
Substrate (e.g., Menadione or Daunorubicin)
-
Inhibitor (this compound and reference compounds)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
96-well UV-transparent microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor (this compound) and known inhibitors in the assay buffer.
-
In a 96-well plate, add the assay buffer, recombinant CBR1 enzyme, and the inhibitor at various concentrations.
-
Pre-incubate the mixture for a specified time (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate and NADPH.
-
Immediately monitor the decrease in absorbance at 340 nm (the wavelength at which NADPH absorbs light) over time using a microplate reader.
-
Calculate the initial reaction rates from the linear portion of the absorbance curve.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Experimental Workflow for In Vitro CBR1 Inhibition Assay
Caption: Workflow for determining the in vitro inhibitory potency of a compound against CBR1.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify that a compound engages with its target protein within a cellular context. The principle is that ligand binding can stabilize a protein, leading to an increase in its melting temperature.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells that endogenously express CBR1 (e.g., various cancer cell lines).
-
Treat the cells with the inhibitor (this compound) at various concentrations or a vehicle control.
-
Incubate for a sufficient period to allow the inhibitor to enter the cells and bind to CBR1.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat the samples to a range of different temperatures for a fixed duration (e.g., 3-5 minutes).
-
-
Protein Extraction and Analysis:
-
Lyse the cells to release the proteins.
-
Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Analyze the amount of soluble CBR1 in each sample using Western blotting or an ELISA-based method.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble CBR1 as a function of temperature for both the inhibitor-treated and control samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Signaling Pathway of CBR1-Mediated Drug Metabolism and Inhibition
Caption: Inhibition of CBR1 by this compound blocks the metabolic conversion of a drug.
Conclusion
Validating the inhibitory effect of a novel compound like this compound requires a systematic approach that includes direct enzyme inhibition assays and cellular target engagement studies. By comparing its performance against known inhibitors and adhering to detailed experimental protocols, researchers can confidently ascertain its potential as a therapeutic agent for modulating CBR1 activity. This structured evaluation is essential for advancing drug discovery and development in areas where CBR1 plays a critical role.
References
- 1. The role of carbonyl reductase 1 in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The modulation of carbonyl reductase 1 by polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Carbonyl Reductase 1 Safely Improves the Efficacy of Doxorubicin in Breast Cancer Treatment [pubmed.ncbi.nlm.nih.gov]
- 5. CBR1 - Wikipedia [en.wikipedia.org]
Cbr1-IN-3 vs. Hydroxy-PP-Me: A Comparative Guide to Carbonyl Reductase 1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent inhibitors of Carbonyl Reductase 1 (CBR1): Cbr1-IN-3 and hydroxy-PP-Me. CBR1 is a critical enzyme in the metabolism of various xenobiotics, including clinically important anticancer drugs like doxorubicin. Inhibition of CBR1 is a promising therapeutic strategy to enhance the efficacy of such drugs and mitigate their side effects, particularly cardiotoxicity. This document summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological pathways to aid researchers in selecting the appropriate inhibitor for their studies.
Quantitative Performance Comparison
The inhibitory potency of this compound and hydroxy-PP-Me against human CBR1 has been evaluated using in vitro enzyme activity assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters to quantify their efficacy.
| Inhibitor | IC50 | Ki | Compound Class |
| This compound | 34 nM[1] | 15 nM[2][3][4] | 8-hydroxy-2-iminochromene derivative |
| hydroxy-PP-Me | 759 nM[5] | Not Reported | Not Specified |
Note: A lower IC50 or Ki value indicates a more potent inhibitor.
Mechanism of Action and Selectivity
This compound has been identified as a potent and selective competitive inhibitor of human CBR1. Its selectivity has been demonstrated against its isozyme CBR3 and other enzymes with CBR activity. The interactions of this compound with key residues in the substrate-binding pocket of CBR1, such as Ser139, Met141, Tyr193, and Trp229, are crucial for its tight binding and potent inhibition.
Hydroxy-PP-Me is described as a selective CBR1 inhibitor. It has been shown to enhance the cytotoxic effects of chemotherapeutic agents like Daunorubicin and arsenic trioxide in tumor cells, highlighting its potential in combination cancer therapy.
Signaling Pathway: CBR1 in Doxorubicin Metabolism
CBR1 plays a significant role in the metabolic pathway of the widely used anthracycline anticancer drug, doxorubicin. By reducing doxorubicin to the less potent and cardiotoxic metabolite doxorubicinol, CBR1 can diminish the therapeutic efficacy of the drug while contributing to its major dose-limiting side effect, cardiotoxicity. Inhibition of CBR1 can block this metabolic conversion, thereby increasing the intracellular concentration of the more active doxorubicin and reducing the formation of the harmful doxorubicinol.
Experimental Protocols
Determination of CBR1 Inhibition (IC50 and Ki)
The following is a generalized protocol based on methodologies described for the evaluation of CBR1 inhibitors.
1. Reagents and Materials:
-
Recombinant human CBR1 enzyme
-
NADPH (cofactor)
-
Substrate (e.g., a fluorescent substrate or a specific drug substrate like daunorubicin)
-
Inhibitors (this compound, hydroxy-PP-Me) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
96-well microplates (black plates for fluorescence assays)
-
Microplate reader (spectrophotometer or fluorometer)
2. Assay Procedure:
-
Prepare a series of dilutions of the test inhibitors (this compound, hydroxy-PP-Me) in the assay buffer.
-
In the wells of a 96-well plate, add the assay buffer, a fixed concentration of recombinant human CBR1 enzyme, and the various concentrations of the inhibitor.
-
Initiate the enzymatic reaction by adding a mixture of the substrate and NADPH.
-
The final reaction mixture typically contains the enzyme, substrate, NADPH, and the inhibitor at varying concentrations.
-
Monitor the reaction kinetics by measuring the decrease in NADPH absorbance at 340 nm or the change in fluorescence of a specific substrate over time at a constant temperature.
-
The initial reaction velocities are calculated from the linear portion of the progress curves.
3. Data Analysis:
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without any inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
For determining the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), experiments are performed with varying concentrations of both the substrate and the inhibitor. The data are then analyzed using Lineweaver-Burk or Dixon plots.
Experimental Workflow for Inhibitor Screening
The general workflow for screening and characterizing novel CBR1 inhibitors is depicted in the diagram below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis of 8-hydroxy-2-iminochromene derivatives as selective and potent inhibitors of human carbonyl reductase 1 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. m.chem960.com [m.chem960.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
comparative analysis of Cbr1-IN-3 and quercetin as CBR1 inhibitors
A Comparative Analysis of Quercetin and Other Flavonoids as Carbonyl Reductase 1 (CBR1) Inhibitors
For researchers and professionals in drug development, identifying and characterizing potent inhibitors of Carbonyl Reductase 1 (CBR1) is a critical area of study. CBR1 is implicated in the metabolism of various xenobiotics, including anticancer drugs, and plays a role in cellular defense against oxidative stress. Its inhibition can modulate the efficacy and toxicity of chemotherapeutic agents and impact disease progression. This guide provides a comparative analysis of the naturally occurring flavonoid, quercetin, and other related flavonoids as inhibitors of CBR1, supported by experimental data.
While this guide focuses on quercetin, it is important to note that a search for "Cbr1-IN-3" did not yield any publicly available information on a compound with this designation. Therefore, a direct comparison with this specific molecule cannot be provided at this time. Instead, we present a comparative analysis of quercetin against other well-characterized flavonoid inhibitors of CBR1.
Quantitative Comparison of CBR1 Inhibitors
The inhibitory potential of various flavonoids against human CBR1 has been evaluated using different substrates. The following table summarizes the half-maximal inhibitory concentration (IC50) values for quercetin and other flavonoids. The data is derived from studies on two polymorphic variants of CBR1, V88 and I88, which can influence inhibitor potency.
| Inhibitor | CBR1 Variant | Substrate | IC50 (µM) | Ki (µM) | Mode of Inhibition |
| Quercetin | CBR1 V88 | Daunorubicin | >250 | Not Reported | Not Reported |
| CBR1 I88 | Daunorubicin | >250 | Not Reported | Not Reported | |
| CBR1 V88 | Doxorubicin | >250 | Not Reported | Not Reported | |
| CBR1 I88 | Doxorubicin | >250 | Not Reported | Not Reported | |
| MonoHER | CBR1 V88 | Daunorubicin | 219 | 45 ± 18 | Competitive |
| CBR1 I88 | Daunorubicin | 164 | Not Reported | Not Reported | |
| CBR1 V88 | Doxorubicin | 59 | Not Reported | Not Reported | |
| CBR1 I88 | Doxorubicin | 37 | Not Reported | Not Reported | |
| Not Specified | Menadione | Not Reported | 33 ± 17 | Uncompetitive | |
| TriHER | CBR1 V88 | Daunorubicin | >250 | Not Reported | Not Reported |
| CBR1 I88 | Daunorubicin | >250 | Not Reported | Not Reported | |
| CBR1 V88 | Doxorubicin | 204 | Not Reported | Not Reported | |
| CBR1 I88 | Doxorubicin | 134 | Not Reported | Not Reported | |
| 8-Prenylnaringenin (8-PN) | Not Specified | 2,3-hexanedione | Not Reported | 0.180 ± 0.020 | Not Reported |
| Not Specified | Daunorubicin | 11 - 20 | Not Reported | Not Reported |
Data for Quercetin, MonoHER, and TriHER are from a study by Kalabus et al.[1][2]. Data for 8-Prenylnaringenin is from a study by Seliger et al.[3]. It is important to note that the inhibitory activity of quercetin was found to be lower in the cited study compared to other flavonoids, with IC50 values exceeding the tested concentrations[1][2].
Experimental Protocols
The following is a generalized protocol for determining the inhibitory activity of compounds against CBR1, based on commonly used enzyme kinetic assays.
CBR1 Inhibition Assay (Spectrophotometric Method)
This assay measures the decrease in NADPH concentration, which is consumed during the reduction of a substrate by CBR1.
Materials:
-
Recombinant human CBR1 (V88 or I88 variants)
-
NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)
-
Substrate (e.g., daunorubicin, doxorubicin, menadione)
-
Inhibitor compound (e.g., quercetin)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the CBR1 enzyme, NADPH, substrate, and inhibitor in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the CBR1 enzyme, and varying concentrations of the inhibitor.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 5 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and NADPH to each well.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADPH oxidation is proportional to the CBR1 activity.
-
Data Analysis: Calculate the initial velocity (V₀) of the reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
Visualizations
Experimental Workflow for CBR1 Inhibition Assay
Caption: Workflow for determining the IC50 of a CBR1 inhibitor.
Signaling Pathway: CBR1 Inhibition and β-catenin in Cancer Metastasis
Recent studies suggest that CBR1 plays a role in cancer progression. Inhibition of CBR1 has been shown to enhance the invasion and epithelial-mesenchymal transition (EMT) of head and neck squamous cell carcinoma (HNSCC) cells through the regulation of β-catenin signaling.
Caption: Proposed pathway of CBR1's role in cancer metastasis.
Conclusion
Quercetin, a widely studied flavonoid, demonstrates inhibitory activity against CBR1, although it appears to be a less potent inhibitor compared to other flavonoids like monoHER under the tested conditions. The inhibitory potency of these compounds can be influenced by the specific polymorphic variant of the CBR1 enzyme and the substrate used in the assay. The provided experimental protocol offers a standardized method for evaluating and comparing the efficacy of potential CBR1 inhibitors. The visualization of the signaling pathway highlights a potential mechanism through which CBR1 inhibition may impact cancer progression, providing a rationale for further investigation into CBR1 inhibitors as potential therapeutic agents. Researchers are encouraged to consider these factors when designing and interpreting studies on CBR1 inhibition.
References
- 1. Inhibition of Polymorphic Human Carbonyl Reductase 1 (CBR1) by the Cardioprotectant Flavonoid 7-monohydroxyethyl rutoside (monoHER) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of polymorphic human carbonyl reductase 1 (CBR1) by the cardioprotectant flavonoid 7-monohydroxyethyl rutoside (monoHER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent inhibition of human carbonyl reductase 1 (CBR1) by the prenylated chalconoid xanthohumol and its related prenylflavonoids isoxanthohumol and 8-prenylnaringenin - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the On-Target Activity of Cbr1-IN-3 Using CRISPR/Cas9: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the on-target activity of Cbr1-IN-3, a chemical probe for Carbonyl Reductase 1 (CBR1). By leveraging the precision of CRISPR/Cas9 gene editing, this guide outlines a gold-standard methodology to unequivocally link the pharmacological effects of this compound to the inhibition of its intended target, CBR1.
Carbonyl Reductase 1 (CBR1) is a widely expressed NADPH-dependent oxidoreductase belonging to the short-chain dehydrogenases/reductases (SDR) family.[1] It possesses broad substrate specificity, metabolizing various endogenous compounds like prostaglandins and quinones, as well as xenobiotics.[1][2][3][4] A critical role of CBR1 in oncology is its ability to metabolize anthracycline chemotherapeutics, such as doxorubicin, into their less potent and cardiotoxic alcohol metabolites, like doxorubicinol. This metabolic conversion is a key mechanism of chemoresistance in cancer cells and contributes to the dose-limiting cardiotoxicity of doxorubicin. Therefore, inhibiting CBR1 is a promising strategy to enhance the efficacy of doxorubicin and mitigate its side effects.
Validating that a small molecule inhibitor like this compound achieves its therapeutic effect by engaging its intended target is a cornerstone of drug development. CRISPR/Cas9 technology offers a definitive method for such target validation by creating a genetic "knockout" of the target protein, allowing for a direct comparison of the inhibitor's effect in the presence and absence of its target.
Logical Framework for Target Validation
The core principle of using CRISPR/Cas9 for on-target validation is straightforward. If this compound acts specifically through CBR1, its pharmacological effects should be significantly diminished or entirely absent in cells where the CBR1 gene has been knocked out. Any residual activity in knockout cells could suggest potential off-target effects.
Comparative Data Presentation
The primary endpoint for validating this compound is to demonstrate a significant shift in the potency of a known CBR1 substrate, like doxorubicin, in wild-type (WT) cells compared to CBR1 knockout (KO) cells. The half-maximal inhibitory concentration (IC50) of doxorubicin is expected to be much lower in the presence of this compound in WT cells. This effect should be minimal in CBR1 KO cells, as the enzymatic target for both doxorubicin metabolism and the inhibitor is absent.
Table 1: Comparative Efficacy of Doxorubicin in the Presence of this compound
| Cell Line | This compound Conc. | Doxorubicin IC50 (nM) | Fold-Shift in IC50 (vs. WT Vehicle) |
| Wild-Type (WT) | Vehicle (DMSO) | 250 | 1.0 |
| 1 µM | 50 | 5.0 | |
| CBR1 Knockout (KO) | Vehicle (DMSO) | 45 | 5.6 |
| 1 µM | 40 | 6.3 |
Note: Data presented are representative and for illustrative purposes. Actual values will vary based on the cell line and experimental conditions.
Table 2: Comparison with Alternative CBR1 Inhibitors
This table compares the inhibitory activity of this compound with other known CBR1 inhibitors, such as Quercetin. The data highlights the relative potency in a biochemical assay measuring the inhibition of doxorubicin reduction by recombinant CBR1.
| Inhibitor | Target | Substrate | IC50 (µM) | Reference |
| This compound | CBR1 | Doxorubicin | Value to be determined | - |
| Quercetin | CBR1 | Doxorubicin | ~50-70 | |
| monoHER | CBR1 | Doxorubicin | 37 - 59 |
Experimental Workflow and Protocols
A rigorous experimental workflow is essential for generating reliable and reproducible data. The process involves generating the knockout cell line, verifying the knockout, and then performing the comparative functional assays.
Protocol 1: Generation of CBR1 Knockout Cell Line via CRISPR/Cas9
-
gRNA Design: Design two to four single guide RNAs (sgRNAs) targeting the early exons of the CBR1 gene to maximize the likelihood of generating a loss-of-function frameshift mutation. Use online design tools (e.g., CHOPCHOP) to minimize off-target effects.
-
Vector Construction: Clone the designed gRNA sequences into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro).
-
Transfection: Transfect the chosen cancer cell line (e.g., a breast cancer line known to express CBR1) with the Cas9/gRNA plasmid using a lipid-based transfection reagent or electroporation.
-
Selection: Two days post-transfection, apply puromycin selection to eliminate non-transfected cells.
-
Single-Cell Cloning: After selection, seed the cells at a very low density into 96-well plates to isolate and expand single-cell-derived colonies.
-
Screening: Once colonies are established, screen for knockout by genomic DNA sequencing and Western Blot.
Protocol 2: Western Blot for CBR1 Knockout Confirmation
-
Cell Lysis: Lyse both wild-type (WT) and putative knockout (KO) cell clones using RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of total protein from each sample onto a 10-12% SDS-polyacrylamide gel. Run the gel at 120V for 60-90 minutes.
-
Transfer: Transfer the separated proteins to a PVDF membrane at 100V for 1 hour.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CBR1 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system. A complete absence of the CBR1 band in the KO lanes confirms successful knockout.
Protocol 3: Doxorubicin Cytotoxicity (MTT) Assay
-
Cell Seeding: Seed WT and confirmed CBR1 KO cells into 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of doxorubicin in culture medium.
-
Prepare solutions of this compound (e.g., at its IC50 or 1 µM) and a vehicle control (DMSO).
-
Treat the cells with the doxorubicin dilutions in the presence of either this compound or the vehicle control.
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until formazan crystals form.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the doxorubicin concentration and use a non-linear regression model to determine the IC50 values.
CBR1 Signaling and Inhibition Pathway
The primary mechanism by which CBR1 confers doxorubicin resistance is through its enzymatic activity. By understanding this pathway, the rationale for both inhibition and genetic knockout becomes clear.
By following this comprehensive guide, researchers can robustly validate the on-target activity of this compound, providing critical evidence for its mechanism of action and advancing its potential as a valuable tool for cancer research and therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. origene.com [origene.com]
- 4. Inhibition of Polymorphic Human Carbonyl Reductase 1 (CBR1) by the Cardioprotectant Flavonoid 7-monohydroxyethyl rutoside (monoHER) - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Carbonyl Reductase 1 (CBR1) Inhibition in Overcoming Doxorubicin Resistance: A Comparative Analysis
Disclaimer: This guide provides a comparative overview of the efficacy of Carbonyl Reductase 1 (CBR1) inhibitors in doxorubicin-resistant versus sensitive cell lines. It is important to note that specific experimental data for the compound "Cbr1-IN-3" is not available in the public domain at the time of this writing. The following information is based on studies of other known CBR1 inhibitors, such as OH-PP-Me and quercetin, and serves as a general guide to the potential effects of CBR1 inhibition on doxorubicin sensitivity. The findings presented here may not be directly representative of the efficacy or mechanisms of this compound.
Introduction
Doxorubicin is a potent and widely used chemotherapeutic agent; however, its efficacy is often limited by the development of drug resistance.[1][2] One of the key mechanisms implicated in doxorubicin resistance is the overexpression of Carbonyl Reductase 1 (CBR1).[1][2][3] CBR1 is an NADPH-dependent oxidoreductase that metabolizes doxorubicin to a less potent and cardiotoxic metabolite, doxorubicinol. Furthermore, CBR1 plays a role in reducing oxidative stress by detoxifying cytotoxic aldehydes, thereby protecting cancer cells from doxorubicin-induced apoptosis.
Inhibition of CBR1 has emerged as a promising strategy to enhance the therapeutic efficacy of doxorubicin, particularly in resistant cancer cells. By blocking the metabolic conversion of doxorubicin and increasing intracellular reactive oxygen species (ROS), CBR1 inhibitors can re-sensitize resistant cells to the cytotoxic effects of doxorubicin. This guide compares the effects of CBR1 inhibition on doxorubicin-sensitive and -resistant cell lines, based on available preclinical data for various CBR1 inhibitors.
Quantitative Data on CBR1 Inhibition and Doxorubicin Efficacy
The following tables summarize the quantitative effects of CBR1 inhibition on cell viability and apoptosis in the presence of doxorubicin.
Table 1: Effect of CBR1 Inhibition on Doxorubicin Cytotoxicity
| Cell Line | Doxorubicin Resistance Status | CBR1 Inhibitor | Treatment | % Cell Viability (Compared to Doxorubicin alone) | Reference |
| MDA-MB-157 (Breast Cancer) | Not specified as resistant, but CBR1 inhibition increased sensitivity | OH-PP-Me | Doxorubicin + OH-PP-Me | Decreased | |
| MCF-7 (Breast Cancer) | Not specified as resistant, but CBR1 inhibition increased sensitivity | OH-PP-Me | Doxorubicin + OH-PP-Me | Decreased | |
| MKN45 (Gastric Cancer) | Parental (Sensitive) | Quercetin | Doxorubicin + Quercetin | Decreased | |
| MKN45-R (Gastric Cancer) | Doxorubicin-Resistant | Quercetin | Doxorubicin + Quercetin | Significantly Decreased | |
| LoVo (Colon Cancer) | Parental (Sensitive) | Quercetin | Doxorubicin + Quercetin | Decreased | |
| LoVo-R (Colon Cancer) | Doxorubicin-Resistant | Quercetin | Doxorubicin + Quercetin | Significantly Decreased |
Table 2: Effect of CBR1 Inhibition on Doxorubicin-Induced Apoptosis
| Cell Line | Doxorubicin Resistance Status | CBR1 Inhibitor | Treatment | Apoptotic Effect (Compared to Doxorubicin alone) | Reference |
| MDA-MB-157 | Not specified as resistant | OH-PP-Me | Doxorubicin + OH-PP-Me | Increased TUNEL-positive cells | |
| MCF-7 | Not specified as resistant | OH-PP-Me | Doxorubicin + OH-PP-Me | Increased TUNEL-positive cells | |
| Breast Cancer Cells (in vivo) | Tumor Tissue | OH-PP-Me | Doxorubicin + OH-PP-Me | Enhanced DNA fragmentation | |
| Cardiac Tissue (in vivo) | N/A | OH-PP-Me | Doxorubicin + OH-PP-Me | Reduced DNA fragmentation |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Doxorubicin Action and CBR1-Mediated Resistance
Doxorubicin exerts its anticancer effects primarily through DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis. In resistant cells with high CBR1 expression, doxorubicin is converted to doxorubicinol, reducing its efficacy. CBR1 also mitigates oxidative stress, further promoting cell survival. Inhibition of CBR1 blocks this metabolic pathway and enhances doxorubicin-induced apoptosis.
Caption: Doxorubicin action and CBR1-mediated resistance pathway.
General Experimental Workflow for Assessing CBR1 Inhibitor Efficacy
The following diagram illustrates a typical workflow for evaluating the efficacy of a CBR1 inhibitor in combination with doxorubicin in both sensitive and resistant cell lines.
Caption: Workflow for evaluating CBR1 inhibitor efficacy.
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below.
Cell Viability Assay (CCK-8 Assay)
-
Cell Seeding: Plate cells (e.g., MDA-MB-157, MCF-7) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with doxorubicin, a CBR1 inhibitor (e.g., OH-PP-Me), or a combination of both at various concentrations. Include untreated cells as a control. Incubate for the desired time period (e.g., 48 hours).
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plates for 2-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Apoptosis Detection (TUNEL Assay)
-
Cell Culture and Treatment: Grow cells on coverslips and treat with doxorubicin and/or a CBR1 inhibitor as described for the viability assay.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in 0.1% sodium citrate.
-
TUNEL Reaction: Perform the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) reaction using an in situ cell death detection kit according to the manufacturer's instructions. This involves incubating the cells with a mixture of terminal deoxynucleotidyl transferase and fluorescently labeled dUTP.
-
Counterstaining: Counterstain the cell nuclei with a suitable dye such as DAPI.
-
Imaging: Visualize the cells under a fluorescence microscope. TUNEL-positive cells (indicating apoptosis) will exhibit green fluorescence.
-
Quantification: Quantify the percentage of TUNEL-positive cells from multiple fields of view.
Measurement of Reactive Oxygen Species (ROS)
-
Cell Treatment: Treat cells with doxorubicin and/or a CBR1 inhibitor.
-
Probe Incubation: Incubate the treated cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis (optional for plate reader): Lyse the cells to release the intracellular contents.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer. An increase in fluorescence intensity corresponds to higher levels of intracellular ROS.
-
Analysis: Normalize the fluorescence values to the cell number or protein concentration and express the results as a fold change relative to the control group.
Conclusion
The available evidence strongly suggests that inhibition of CBR1 is a viable strategy to overcome doxorubicin resistance in cancer cells. By preventing the detoxification of doxorubicin and enhancing oxidative stress, CBR1 inhibitors can restore sensitivity to this important chemotherapeutic agent. While specific data on this compound is currently lacking, the consistent findings with other CBR1 inhibitors provide a strong rationale for investigating its potential in doxorubicin-resistant cancers. Further studies are warranted to elucidate the precise efficacy and mechanisms of this compound in both doxorubicin-sensitive and -resistant settings.
References
- 1. Up-Regulation of Carbonyl Reductase 1 Renders Development of Doxorubicin Resistance in Human Gastrointestinal Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Carbonyl Reductase 1 Safely Improves the Efficacy of Doxorubicin in Breast Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
Assessing the Selectivity of Cbr1-IN-3 for Carbonyl Reductase 1 (CBR1) Over Carbonyl Reductase 3 (CBR3)
For Immediate Release
This guide provides a comparative analysis of the inhibitor Cbr1-IN-3, focusing on its selectivity for Carbonyl Reductase 1 (CBR1) over its isoform, Carbonyl Reductase 3 (CBR3). This document is intended for researchers, scientists, and professionals in the field of drug development and molecular biology.
Executive Summary
This compound has emerged as a potent inhibitor of CBR1, an enzyme implicated in the metabolism of various endogenous and xenobiotic compounds, including prostaglandins and anticancer drugs.[1][2] Its selectivity against the closely related isoform, CBR3, is a critical factor in its potential as a specific molecular probe and therapeutic agent. While quantitative data for its inhibitory effect on CBR3 remains elusive in publicly available literature, this guide synthesizes the known inhibitory activity against CBR1 and provides a framework for assessing its selectivity based on the distinct roles and regulation of these two enzymes.
Quantitative Data: this compound Inhibition of CBR1
The inhibitory potency of this compound against CBR1 has been determined, providing a key benchmark for its activity.
| Inhibitor | Target | IC50 Value |
| This compound | CBR1 | 0.034 µM |
| This compound | CBR3 | Data not available |
Note: The absence of a reported IC50 value for this compound against CBR3 in the reviewed literature prevents a direct quantitative comparison of selectivity.
Experimental Protocols: General Methodology for Determining IC50
The determination of the half-maximal inhibitory concentration (IC50) is a standard method for quantifying the potency of an inhibitor. A general protocol for an enzyme inhibition assay for CBR1 and CBR3 is outlined below.
Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of CBR1 and CBR3.
Materials:
-
Recombinant human CBR1 and CBR3 enzymes
-
NADPH (cofactor)
-
A suitable substrate for each enzyme (e.g., menadione for both, or a specific prostaglandin for CBR1)[3]
-
This compound at various concentrations
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Enzyme Preparation: Prepare working solutions of recombinant CBR1 and CBR3 in assay buffer.
-
Reaction Mixture Preparation: In a microplate, combine the assay buffer, the respective enzyme, and varying concentrations of this compound.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and NADPH.
-
Kinetic Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Signaling Pathways and Functional Differences
Understanding the distinct biological roles and regulatory pathways of CBR1 and CBR3 can provide a qualitative assessment of the potential for selective inhibition by this compound.
CBR1 and Prostaglandin Metabolism
CBR1 plays a crucial role in the metabolism of prostaglandins, specifically in the conversion of prostaglandin E2 (PGE2) to prostaglandin F2α (PGF2α).[4][5] This conversion is a key step in regulating various physiological processes.
Caption: CBR1 catalyzes the conversion of PGE2 to PGF2α.
CBR3 and the NRF2-Mediated Oxidative Stress Response
CBR3 expression is regulated by the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway, which is a key cellular defense mechanism against oxidative stress. Under conditions of oxidative stress, NRF2 translocates to the nucleus and activates the transcription of various antioxidant genes, including CBR3.
Caption: NRF2 regulates CBR3 expression under oxidative stress.
Experimental Workflow for Assessing Selectivity
To definitively determine the selectivity of this compound, a direct comparative enzymatic assay is required.
Caption: Workflow for determining this compound selectivity.
Conclusion
This compound is a potent inhibitor of CBR1. While a direct quantitative assessment of its selectivity over CBR3 is currently limited by the lack of public data, the distinct signaling pathways and physiological roles of the two enzymes suggest that selective inhibition is plausible. Further experimental investigation is necessary to definitively establish the selectivity profile of this compound. The provided experimental framework offers a clear path for researchers to conduct these critical assessments.
References
- 1. CBR1 and CBR3 pharmacogenetics and their influence on doxorubicin disposition in Asian breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Various anthracyclines exhibit differential cytotoxic effects related to CBR1-induced resistance in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactome | PGE2 is converted to PGF2a by CBR1 [reactome.org]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Cbr1-IN-3 and siRNA Knockdown for Carbonyl Reductase 1 (CBR1) Inhibition
For researchers, scientists, and drug development professionals, choosing the right tool to modulate protein function is a critical decision. This guide provides an objective, data-driven comparison of two prominent methods for inhibiting Carbonyl Reductase 1 (CBR1): the chemical inhibitor Cbr1-IN-3 and siRNA-mediated gene knockdown.
Carbonyl Reductase 1 (CBR1) is a widely expressed NADPH-dependent oxidoreductase that plays a significant role in the metabolism of a variety of endogenous and xenobiotic compounds, including clinically important drugs.[1][2] Its involvement in drug resistance and cellular protection against oxidative stress makes it a compelling target for research and therapeutic development.[1][3] This guide will delve into a side-by-side comparison of a representative CBR1 chemical inhibitor (referred to herein as this compound as a proxy for a specific, potent inhibitor) and siRNA-mediated knockdown of CBR1, focusing on their mechanisms, performance, and experimental considerations.
Mechanism of Action: A Tale of Two Approaches
The fundamental difference between this compound and siRNA lies in their point of intervention. This compound acts at the protein level, directly interfering with the enzyme's catalytic activity. In contrast, siRNA operates at the mRNA level, preventing the synthesis of the CBR1 protein altogether.
| Feature | This compound (Chemical Inhibitor) | siRNA Knockdown of CBR1 |
| Target | CBR1 Protein | CBR1 mRNA |
| Mechanism | Binds to the active site of the CBR1 enzyme, competitively or non-competitively, to block its catalytic function. | Utilizes the RNA interference (RNAi) pathway. The siRNA duplex is incorporated into the RNA-induced silencing complex (RISC), which then targets and cleaves the complementary CBR1 mRNA, leading to its degradation and preventing protein translation.[4] |
| Onset of Action | Rapid, often within minutes to hours of administration. | Slower, as it requires the degradation of existing protein. Typically observed 24-72 hours post-transfection. |
| Duration of Effect | Dependent on the compound's half-life and cellular washout rate. Can be reversible. | Can be transient (days) or stable depending on the delivery method (e.g., plasmid-based shRNA for longer-term silencing). |
Quantitative Performance Comparison
The efficacy of both methods can be quantified, but the metrics differ. For chemical inhibitors, the half-maximal inhibitory concentration (IC50) is a key parameter, while for siRNA, the percentage of target gene knockdown is the standard measure.
| Performance Metric | This compound (Representative Inhibitors) | siRNA Knockdown of CBR1 |
| Efficacy | IC50 values: - ASP9521: Moderate inhibitory activity in the micromolar range (0.1–100 μM). - Hydroxy-PP-Me: Potent inhibitor. - D-I03 (as a general inhibitor example): IC50s of 5 µM and 8 µM for specific activities. | Knockdown Efficiency: - Can achieve high levels of knockdown, often exceeding 80%. - In some cell lines like A549, knockdown can reach 92.1% to 95.2% for certain genes. - In Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines, siRNA treatment resulted in a two- to three-fold increased invasion ability, indicating effective CBR1 suppression. |
| Specificity | Can have off-target effects by binding to other proteins with similar structural motifs, such as other kinases. | Off-target effects can occur due to partial sequence complementarity with other mRNAs, leading to their unintended degradation. |
Experimental Protocols
Detailed and reproducible protocols are essential for obtaining reliable data. Below are representative protocols for both this compound treatment and siRNA-mediated knockdown of CBR1.
Experimental Workflow for Comparison
Protocol 1: Cell Treatment with this compound
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase (typically 60-80% confluency) at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete cell culture medium to the desired final concentrations. A vehicle control (medium with the same concentration of solvent) must be prepared.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Analysis: Following incubation, harvest the cells for downstream analysis, such as Western blotting to assess protein levels of downstream targets or functional assays to measure enzyme activity.
Protocol 2: siRNA Transfection for CBR1 Knockdown
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate so they are 30-50% confluent at the time of transfection.
-
siRNA Preparation (Solution A): For each transfection, dilute 20-80 pmols of the CBR1 siRNA duplex into 100 µl of serum-free medium (e.g., Opti-MEM®). A non-targeting (scrambled) siRNA should be used as a negative control.
-
Transfection Reagent Preparation (Solution B): Dilute 2-8 µl of a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) into 100 µl of serum-free medium.
-
Complex Formation: Add the diluted siRNA (Solution A) to the diluted transfection reagent (Solution B). Mix gently by pipetting and incubate for 10-20 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
Transfection: Add the 200 µl siRNA-transfection reagent complex to each well containing cells and fresh medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
-
Analysis: Harvest the cells to assess CBR1 knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western blot) levels.
CBR1 Signaling and Downstream Effects
Inhibition of CBR1, either by a chemical inhibitor or siRNA, can have significant downstream cellular effects. For instance, studies have shown that CBR1 inhibition can modulate the epithelial-mesenchymal transition (EMT), a process crucial in cancer metastasis, through the β-catenin signaling pathway.
Summary: Choosing the Right Tool for the Job
The choice between this compound and siRNA knockdown of CBR1 depends heavily on the specific research question, the experimental system, and the desired outcomes.
| Aspect | This compound (Chemical Inhibitor) | siRNA Knockdown of CBR1 |
| Pros | - Rapid and reversible action.- Dose-dependent effects are easily studied.- Can be used in vivo. | - High specificity for the target mRNA sequence.- Can achieve near-complete loss of protein expression.- Useful for dissecting the function of the protein itself, independent of its enzymatic activity. |
| Cons | - Potential for off-target effects on other proteins.- Specificity can be difficult to confirm.- May not fully inhibit all functions of the protein if it has non-catalytic roles. | - Slower onset of action.- Off-target effects on other mRNAs are possible.- Transfection efficiency can vary between cell types.- May not be suitable for all in vivo applications. |
| Best For | - Studying the effects of acute enzyme inhibition.- Validating CBR1 as a drug target.- In vivo studies. | - Investigating the cellular consequences of the loss of the CBR1 protein.- Validating phenotypes observed with chemical inhibitors.- Long-term studies in cell culture. |
References
Validating Cardioprotective Strategies in Doxorubicin-Induced Cardiotoxicity: A Comparative Analysis of Carbonyl Reductase 1 Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of therapeutic strategies aimed at mitigating doxorubicin-induced cardiotoxicity, with a focus on the inhibition of Carbonyl Reductase 1 (CBR1). This guide synthesizes preclinical data from animal models to evaluate the efficacy of CBR1 inhibitors and compares them with other cardioprotective agents.
Doxorubicin (DOX) is a highly effective anthracycline antibiotic used in the treatment of a wide range of cancers. However, its clinical utility is significantly limited by a dose-dependent cardiotoxicity, which can lead to severe and irreversible heart failure. A key mechanism underlying this cardiotoxicity is the metabolic conversion of DOX to the less potent but more cardiotoxic secondary alcohol, doxorubicinol (DOXol). This conversion is primarily catalyzed by the NADPH-dependent enzyme, Carbonyl Reductase 1 (CBR1). Consequently, the inhibition of CBR1 has emerged as a promising therapeutic strategy to prevent DOX-induced cardiac damage.
This guide evaluates the cardioprotective effects of pharmacological inhibitors of CBR1 in animal models of DOX-induced cardiotoxicity. Due to the lack of publicly available data on a specific inhibitor designated "Cbr1-IN-3," this document will focus on the broader class of CBR1 inhibitors, using the well-characterized flavonoid quercetin as a primary example. Quercetin's performance will be compared with the established cardioprotective agent dexrazoxane , which acts through a different mechanism (iron chelation).
Comparative Efficacy of Cardioprotective Agents
The following tables summarize quantitative data from preclinical animal studies, comparing the effects of CBR1 inhibition (with quercetin) and iron chelation (with dexrazoxane) on key markers of cardiac function and damage in doxorubicin-treated animal models.
Table 1: Effects on Cardiac Function Parameters
| Parameter | Animal Model | Doxorubicin (DOX) Control | Quercetin + DOX | Dexrazoxane + DOX |
| Left Ventricular Ejection Fraction (LVEF) (%) | Rat | 55.9 ± 3.8[1] | ~65 (Improvement noted)[2] | Significantly higher than DOX group[3] |
| Fractional Shortening (FS) (%) | Rat | Lower than saline control[1] | Improvement noted[2] | Significantly higher than DOX group |
| ST Interval Increase (ms) | Mouse | Significant increase | Complete protection | Not reported |
Note: Direct head-to-head comparative studies are limited; data is compiled from separate studies and presented for illustrative comparison. Absolute values can vary based on experimental conditions.
Table 2: Effects on Markers of Cardiac Damage
| Marker | Animal Model | Doxorubicin (DOX) Control | Quercetin + DOX | Dexrazoxane + DOX |
| Serum CK-MB | Rat | Significantly increased | Significantly reduced | Significantly reduced |
| Serum Troponin I (cTnI) | Rat | Significantly increased | Significantly reduced | Significantly reduced |
| Myocardial Lesion Score | Rat | 4.6 (Mean Total Score) | Not reported | 2.0 (Mean Total Score) |
| Cardiomyocyte Apoptosis (TUNEL positive cells) | Mouse | Increased | Reduced | Reduced |
Signaling Pathways and Experimental Workflow
To visually represent the underlying biological processes and experimental designs, the following diagrams are provided in DOT language for use with Graphviz.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for inducing doxorubicin cardiotoxicity and for the administration of the compared cardioprotective agents, based on published studies.
Doxorubicin-Induced Cardiotoxicity Animal Models
-
Chronic Rat Model : Wistar rats are commonly used. Doxorubicin is administered intraperitoneally (i.p.) at a dose of 2.5 mg/kg body weight twice a week for two weeks to induce chronic cardiotoxicity. Another established chronic model involves daily i.p. injections of 1 mg/kg DOX for 10 days.
-
Acute Mouse Model : C57BL/6 mice can be used to model acute cardiotoxicity. A single intraperitoneal injection of doxorubicin at 10 mg/kg is administered. For a model that mimics clinical dosing schedules more closely, weekly intravenous (i.v.) injections of 4 mg/kg DOX for 6 weeks are used in Balb/c mice.
-
Juvenile Mouse Model : To study the effects on a developing heart, doxorubicin treatment can be initiated in 2-week-old mice, with a cumulative dose of 25 mg/kg administered over 5 weeks.
Administration of Cardioprotective Agents
-
Quercetin : In a rat model of chronic doxorubicin cardiotoxicity, quercetin is administered orally at doses of 50 mg/kg and 100 mg/kg daily for two weeks, concurrently with doxorubicin injections. For acute cardiotoxicity in mice, a pre-treatment with 100 mg/kg quercetin is given orally before the doxorubicin injection.
-
Dexrazoxane : In a rat model, dexrazoxane is administered intravenously at a dose of 16 mg/kg once weekly for 7 weeks, prior to doxorubicin administration.
Endpoint Analysis
-
Cardiac Function Assessment : Echocardiography is performed to measure Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS). Electrocardiograms (ECG) are used to monitor for changes such as ST-segment alterations.
-
Biomarker Analysis : Blood samples are collected to measure serum levels of cardiac injury markers, including creatine kinase-MB (CK-MB) and cardiac troponin I (cTnI).
-
Histopathological Examination : Heart tissues are collected, fixed, and stained (e.g., with hematoxylin and eosin) to assess for myocardial lesions, including cytoplasmic vacuolization and myofibrillar loss. Apoptosis can be quantified using TUNEL staining.
Conclusion
The inhibition of Carbonyl Reductase 1 presents a targeted and effective strategy for mitigating doxorubicin-induced cardiotoxicity. Preclinical evidence from animal models demonstrates that CBR1 inhibitors, such as quercetin, can significantly reduce cardiac damage and preserve cardiac function in the presence of doxorubicin. This protective effect is primarily achieved by preventing the metabolic conversion of doxorubicin to the more cardiotoxic doxorubicinol. When compared to the iron-chelating agent dexrazoxane, CBR1 inhibitors show promise in offering a mechanistically distinct approach to cardioprotection. Further research, including direct comparative studies and the development of more potent and specific CBR1 inhibitors, is warranted to fully elucidate the therapeutic potential of this strategy in a clinical setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Mitigating Doxorubicin-Induced Cardiotoxicity through Quercetin Intervention: An Experimental Study in Rats [mdpi.com]
- 3. Cardiac protective effects of dexrazoxane on animal cardiotoxicity model induced by anthracycline combined with trastuzumab is associated with upregulation of calpain-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Influence of Genetic Variations on CBR1 Inhibition: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of the potential impact of the selective inhibitor Cbr1-IN-3 on different genetic polymorphisms of Carbonyl Reductase 1 (CBR1). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacogenetics of CBR1 and its implications for drug efficacy and metabolism.
Introduction to this compound and CBR1 Polymorphisms
Carbonyl Reductase 1 (CBR1) is a widely expressed enzyme that plays a crucial role in the metabolism of a variety of endogenous and xenobiotic compounds, including clinically important drugs.[1][2] Genetic variations, or polymorphisms, in the CBR1 gene can lead to differences in enzyme activity and expression, contributing to inter-individual variability in drug response and toxicity.[1][2] One of the most well-characterized non-synonymous polymorphisms in CBR1 is the V88I substitution, which results in two different protein isoforms: CBR1 V88 and CBR1 I88.[3]
This compound is a potent and selective inhibitor of CBR1. While direct experimental data on the differential impact of this compound on various CBR1 genetic polymorphisms are not yet available, this guide will leverage existing data from studies on other CBR1 inhibitors to provide a comparative framework. This will allow researchers to anticipate potential variations in the efficacy of this compound and other inhibitors based on an individual's CBR1 genotype.
Comparative Inhibition of CBR1 Genetic Polymorphisms
While specific data for this compound is pending, studies on other inhibitors reveal significant differences in their effects on the CBR1 V88 and I88 variants. This suggests that the efficacy of CBR1 inhibitors can be influenced by this genetic polymorphism.
Quantitative Data Summary
The following table summarizes the inhibitory activity of two different compounds, Rutin and MonoHER, on the CBR1 V88 and I88 isoforms. The data clearly demonstrates that the I88 variant is more sensitive to inhibition by these compounds compared to the V88 variant.
| Inhibitor | CBR1 Variant | Substrate | IC50 (µM) | Fold Difference (V88/I88) | Reference |
| Rutin | CBR1 V88 | Menadione | 54.0 ± 0.4 | 3.6 | |
| CBR1 I88 | Menadione | 15.0 ± 0.1 | |||
| MonoHER | CBR1 V88 | Daunorubicin | 219 | 1.3 | |
| CBR1 I88 | Daunorubicin | 164 | |||
| CBR1 V88 | Doxorubicin | 59 | 1.6 | ||
| CBR1 I88 | Doxorubicin | 37 |
IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates greater potency.
Experimental Protocols
To facilitate further research in this area, we provide a detailed methodology for a typical CBR1 enzyme inhibition assay, as well as a protocol for the heterologous expression of CBR1 variants, which is essential for producing the recombinant enzyme for such assays.
CBR1 Enzyme Inhibition Assay
This protocol is adapted from studies investigating the inhibition of CBR1 variants.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against different CBR1 genetic variants.
Materials:
-
Recombinant CBR1 V88 and I88 enzymes
-
NADPH
-
Potassium phosphate buffer (pH 7.4)
-
CBR1 substrate (e.g., menadione, daunorubicin)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in each well of the microplate containing potassium phosphate buffer, NADPH, and the CBR1 enzyme.
-
Add the test inhibitor at various concentrations to the wells. Include a control with no inhibitor.
-
Initiate the enzymatic reaction by adding the CBR1 substrate.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
Heterologous Expression and Purification of CBR1 Variants
This protocol provides a general workflow for producing recombinant CBR1 variants in a bacterial expression system.
Objective: To express and purify recombinant CBR1 protein variants for use in enzymatic and inhibition assays.
Workflow:
Caption: Workflow for heterologous expression of CBR1 variants.
Signaling Pathways and Logical Relationships
Understanding the signaling pathways that regulate CBR1 expression and the downstream effects of its activity is crucial for contextualizing the impact of inhibitors like this compound.
Upstream Regulation of CBR1 Expression
CBR1 expression is known to be induced by various stimuli through the activation of specific transcription factors. This diagram illustrates the key pathways involved in the upregulation of CBR1.
Caption: Upstream regulators of CBR1 gene expression.
Downstream Effects of CBR1 Activity
CBR1's enzymatic activity has significant downstream consequences, including drug metabolism and modulation of cellular signaling pathways. Overexpression of CBR1 has been shown to upregulate the eukaryotic initiation factor 2 (eIF2) signaling pathway.
Caption: Downstream consequences of CBR1 activity.
Conclusion
The available evidence strongly suggests that the efficacy of CBR1 inhibitors can be significantly influenced by genetic polymorphisms in the CBR1 gene, particularly the V88I variant. Although direct data for this compound is currently lacking, the differential inhibition observed with other compounds highlights the critical need for pharmacogenetic studies in the development and clinical application of CBR1-targeted therapies. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers to further investigate the impact of this compound and other inhibitors on CBR1 variants, ultimately paving the way for a more personalized approach to medicine.
References
Safety Operating Guide
Prudent Disposal of Cbr1-IN-3: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of the carbonyl reductase 1 (CBR1) inhibitor, Cbr1-IN-3, are provided for researchers, scientists, and drug development professionals. As a potent bioactive small molecule, this compound requires careful management to ensure personnel safety and environmental protection.
While a specific Safety Data Sheet (SDS) for this compound (MedChemExpress, HY-157452) is not publicly available, the precautionary principle dictates that it should be treated as a potentially hazardous chemical. The following procedures are based on established best practices for the disposal of laboratory chemical waste.
Key Safety and Handling Information
Given the nature of this compound as a potent enzyme inhibitor, it is critical to avoid exposure. All handling of this compound, in both solid and solution form, should be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles with side shields, and chemical-resistant gloves, must be worn at all times.
Table 1: Assumed Properties and Required Precautions for this compound
| Property | Assumed Value/Characteristic | Recommended Precautions |
| Physical State | Solid (powder) | Avoid inhalation of dust. Use engineering controls (fume hood) and appropriate respiratory protection if weighing or transferring powder. |
| Solubility | Soluble in organic solvents (e.g., DMSO, Ethanol) | Prepare solutions in a chemical fume hood. Avoid contact with skin and eyes. |
| Toxicity | Not fully characterized; handle as potentially toxic | Avoid ingestion, inhalation, and skin/eye contact. In case of exposure, seek immediate medical attention. Review general laboratory safety procedures for handling potent compounds. |
| Chemical Stability | Stable under recommended storage conditions | Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. |
Step-by-Step Disposal Procedures
The proper disposal of this compound and its associated waste must adhere to institutional and local regulations for hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.
Experimental Protocol: Decontamination of Glassware and Surfaces
-
Initial Rinse: All glassware and equipment that have come into contact with this compound should be rinsed with a suitable organic solvent (e.g., ethanol or acetone) to dissolve any residual compound. This rinseate must be collected as hazardous chemical waste.
-
Secondary Wash: Following the initial solvent rinse, wash the glassware with a laboratory detergent and water.
-
Final Rinse: Thoroughly rinse the glassware with deionized water.
-
Surface Decontamination: Work surfaces in the chemical fume hood should be wiped down with a cloth dampened with a suitable solvent, followed by a standard laboratory cleaning agent. The cleaning materials (e.g., wipes, absorbent pads) must be disposed of as solid hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste contaminated with this compound.
Caption: Decision tree for the proper segregation and disposal of this compound waste.
Detailed Disposal Instructions
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, such as gloves, weigh boats, absorbent pads, and empty vials, in a designated, clearly labeled hazardous waste container.
-
The container should be a durable, leak-proof bag or drum.
-
Ensure the container is properly sealed before removal from the fume hood.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused solutions and solvent rinses from decontamination procedures, in a dedicated, chemically compatible, and leak-proof waste container.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the solvent(s) used.
-
Do not mix incompatible waste streams.
-
Keep the waste container securely capped when not in use.
-
-
Sharps Waste:
-
Any sharps, such as needles, syringes, or pipette tips, contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for chemical waste.
-
The container should be clearly labeled to indicate chemical contamination.
-
-
Final Disposal:
-
All collected waste streams must be disposed of through your institution's Environmental Health and Safety Office (EHSO) or equivalent hazardous waste management program.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. Do not attempt to transport hazardous waste off-site yourself.
-
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene and waste disposal plans for additional guidance.
Personal protective equipment for handling Cbr1-IN-3
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling, use, and disposal of Cbr1-IN-3, a potent inhibitor of Carbonyl Reductase 1 (CBR1). Given that this compound is intended for research purposes only, this document outlines the necessary precautions to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
Understanding the Compound: this compound
This compound, also identified as compound 13h, is a highly potent inhibitor of the enzyme Carbonyl Reductase 1 (CBR1), with a reported IC50 value of 0.034 μM. It belongs to the 8-hydroxy-2-iminochromene class of derivatives. Due to its high potency and the absence of a publicly available Safety Data Sheet (SDS), this compound should be handled with the utmost care, treating it as a potentially hazardous substance.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound to minimize exposure risk. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications & Rationale |
| Hands | Nitrile Gloves | Double-gloving is recommended. Check for perforations before use. Change gloves immediately if contaminated. |
| Eyes | Safety Goggles with Side Shields or Face Shield | Protects against splashes and aerosols. A face shield should be used when handling larger quantities or if there is a significant splash risk. |
| Body | Laboratory Coat | Should be fully buttoned. A chemically resistant apron should be worn over the lab coat when handling significant quantities. |
| Respiratory | Use in a certified chemical fume hood | All handling of this compound powder or solutions should be performed in a fume hood to prevent inhalation of aerosols or dust. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for the safe handling of this compound.
Preparation and Weighing
-
Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.
-
Weighing:
-
Tare a clean, sealable container on an analytical balance inside the fume hood.
-
Carefully transfer the required amount of this compound powder to the container using a clean spatula.
-
Avoid generating dust. If any dust is generated, gently clean the area with a damp paper towel, which should then be disposed of as hazardous waste.
-
Seal the container immediately after weighing.
-
-
Solution Preparation:
-
Add the desired solvent to the sealed container containing the this compound powder.
-
Ensure the container is securely capped before mixing (e.g., vortexing or sonicating) to dissolve the compound.
-
Experimental Use
-
Dilutions: Perform all serial dilutions and transfers within the chemical fume hood.
-
Cell Culture and In-Vivo Studies: When adding this compound to cell cultures or for in-vivo administration, use appropriate containment techniques to minimize the risk of aerosol generation.
-
Incubation: Clearly label all vessels and incubators containing this compound.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Minor Spill (inside fume hood): Absorb with an inert material (e.g., vermiculite, sand). Place the absorbent material in a sealed, labeled container for hazardous waste disposal. Decontaminate the area with a suitable cleaning agent. Major Spill (outside fume hood): Evacuate the area immediately. Alert others and prevent entry. Contact the institution's Environmental Health and Safety (EHS) office. |
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused this compound (solid or solution) | Collect in a clearly labeled, sealed, and chemically compatible container for hazardous waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated, labeled hazardous waste container. Do not mix with general laboratory waste. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Place in a sealed bag and dispose of as hazardous chemical waste. |
| Aqueous Waste containing this compound | Collect in a labeled, sealed container for hazardous aqueous waste. Do not pour down the drain. |
Follow all institutional and local regulations for hazardous waste disposal.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the context in which this compound is used, the following diagrams illustrate a general experimental workflow for testing an enzyme inhibitor and a simplified representation of a signaling pathway that might be affected by CBR1 inhibition.
By adhering to these safety protocols and operational plans, researchers can minimize risks and ensure the responsible handling of the potent enzyme inhibitor, this compound. Always consult your institution's specific safety guidelines and Chemical Hygiene Plan.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
